molecular formula C8H5FIN B3281795 6-fluoro-3-iodo-1H-indole CAS No. 741265-04-3

6-fluoro-3-iodo-1H-indole

Cat. No.: B3281795
CAS No.: 741265-04-3
M. Wt: 261.03 g/mol
InChI Key: DIEDUUPWOPUBLJ-UHFFFAOYSA-N
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Description

6-Fluoro-3-iodo-1H-indole is a fluorinated and iodinated indole derivative that serves as a versatile building block in organic synthesis and pharmaceutical research . The indole scaffold is a fundamental structure in medicinal chemistry, known for its prevalence in compounds with significant biological and pharmaceutical activities . The specific presence of both fluorine and iodine atoms at the 6- and 3-positions of the indole ring makes this compound a particularly valuable intermediate. The iodine atom acts as an excellent handle for further functionalization through modern metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, allowing for the construction of more complex molecular architectures . Simultaneously, the fluorine atom can influence the molecule's lipophilicity, metabolic stability, and electronic properties, which are critical parameters in drug design . As such, this compound is primarily used in the synthesis of various heterocyclic compounds and for the design of new chemical entities with potential biomedical relevance . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-fluoro-3-iodo-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FIN/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEDUUPWOPUBLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 6-Fluoro-3-iodo-1H-indole: A Key Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Halogenated Indoles

The indole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous natural products and synthetic compounds with profound biological and physical properties.[1] The strategic introduction of halogen atoms, such as fluorine and iodine, onto this privileged scaffold, dramatically modulates its physicochemical and pharmacological characteristics. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and membrane permeability. Concurrently, the iodo group serves as a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions. This guide provides a comprehensive technical overview of 6-fluoro-3-iodo-1H-indole, a halogenated indole with significant potential as a versatile building block in drug discovery and advanced materials development.

Molecular Structure and Chemical Identity

This compound is a bicyclic aromatic heterocyclic compound. Its structure consists of a benzene ring fused to a pyrrole ring, with a fluorine atom substituted at the 6-position of the benzene ring and an iodine atom at the 3-position of the pyrrole ring.

Chemical Identifiers

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 741265-04-3[2]
Molecular Formula C₈H₅FIN[2]
Molecular Weight 261.04 g/mol N/A
Canonical SMILES C1=CC2=C(C=C1F)NC=C2IN/A

Physicochemical Properties: A Comparative Perspective

While specific experimental data for this compound is not extensively reported in publicly available literature, we can infer its properties based on related structures such as 6-fluoroindole and 3-iodoindole.

Predicted Physicochemical Properties

Property6-Fluoro-1H-indole3-Iodo-1H-indolePredicted: this compound
Molecular Weight ( g/mol ) 135.14[3]243.04[4]261.04
LogP 2.7[3]2.9[4]~3.5-4.0
Hydrogen Bond Donor Count 1[3]1[4]1
Hydrogen Bond Acceptor Count 1[3]0[4]1 (due to Fluorine)
Reactivity The C3 position is susceptible to electrophilic substitution.The iodo group can be displaced or participate in cross-coupling reactions.The C3-iodo bond is a key site for functionalization. The fluorine at C6 influences the electron density of the benzene ring.

The introduction of both fluorine and iodine is expected to increase the lipophilicity (LogP) of the molecule compared to its singly halogenated counterparts. The N-H proton of the indole ring remains the primary hydrogen bond donor. The fluorine atom can act as a weak hydrogen bond acceptor.

Synthesis of this compound: A Proposed Protocol

A plausible and efficient synthesis of this compound involves the direct iodination of the readily available precursor, 6-fluoro-1H-indole. The C3 position of the indole ring is highly activated towards electrophilic substitution, making this a regioselective transformation.

Reaction Scheme

A proposed synthetic route to this compound.

Step-by-Step Experimental Protocol

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 6-fluoro-1H-indole in a mixture of N,N-dimethylformamide (DMF) and water.

  • Addition of Reagents: To the stirred solution, add 1.1 equivalents of potassium iodide (KI) and 1.1 equivalents of sodium bicarbonate (NaHCO₃).

  • Iodination: Slowly add a solution of 1.05 equivalents of iodine (I₂) in DMF to the reaction mixture at room temperature. The reaction is typically exothermic and the color of the solution will change.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Choices:

  • Iodine and Potassium Iodide: The use of KI helps to solubilize iodine in the aqueous media by forming the triiodide ion (I₃⁻), which acts as the electrophilic iodinating agent.

  • Sodium Bicarbonate: A mild base is used to neutralize the hydroiodic acid (HI) that is formed as a byproduct of the reaction, preventing potential side reactions.

  • DMF/Water Solvent System: This solvent mixture provides good solubility for both the organic substrate and the inorganic reagents.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR (in CDCl₃, 400 MHz)

  • δ 8.0-8.2 (br s, 1H): N-H proton of the indole ring.

  • δ 7.5-7.7 (m, 1H): Aromatic proton at the C4 position.

  • δ 7.2-7.4 (m, 1H): Aromatic proton at the C2 position.

  • δ 7.0-7.2 (m, 1H): Aromatic proton at the C7 position.

  • δ 6.8-7.0 (m, 1H): Aromatic proton at the C5 position.

Predicted ¹³C NMR (in CDCl₃, 100 MHz)

  • δ 155-160 (d, J_CF): C6 carbon attached to fluorine, showing a characteristic coupling.

  • δ 135-140: C7a.

  • δ 125-130: C3a.

  • δ 120-125: Aromatic CH carbons.

  • δ 110-115 (d, J_CF): Aromatic CH carbons coupled to fluorine.

  • δ 55-60: C3 carbon attached to iodine.

Reactivity and Applications in Chemical Synthesis

The synthetic utility of this compound stems from the reactivity of the C-I bond. This moiety serves as a versatile precursor for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.

G start This compound suzuki Suzuki Coupling (Ar-B(OH)₂) start->suzuki Pd catalyst, Base heck Heck Coupling (Alkenes) start->heck Pd catalyst, Base sonogashira Sonogashira Coupling (Alkynes) start->sonogashira Pd/Cu catalyst, Base buchwald Buchwald-Hartwig Amination (R₂NH) start->buchwald Pd catalyst, Base product_suzuki 3-Aryl-6-fluoro-1H-indoles suzuki->product_suzuki product_heck 3-Alkenyl-6-fluoro-1H-indoles heck->product_heck product_sonogashira 3-Alkynyl-6-fluoro-1H-indoles sonogashira->product_sonogashira product_buchwald 3-Amino-6-fluoro-1H-indoles buchwald->product_buchwald

Key cross-coupling reactions of this compound.

These reactions enable the introduction of a wide range of substituents at the 3-position of the indole ring, providing access to a diverse library of compounds for screening in drug discovery programs and for the development of novel organic materials.

Potential Applications in Drug Discovery and Materials Science

The unique combination of a fluorine atom and a synthetically versatile iodine atom makes this compound a highly attractive building block.

  • Medicinal Chemistry: Indole derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5] The this compound scaffold can be elaborated to generate novel drug candidates with improved potency and pharmacokinetic profiles.

  • Materials Science: Fluorinated organic molecules are of great interest in the development of advanced materials.[6] The electronic properties of the indole ring, modulated by the fluorine substituent, make this scaffold a candidate for incorporation into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, based on the hazard classifications of related compounds such as 6-fluoroindole and 3-iodoindole, it is prudent to handle this compound with care.

Anticipated GHS Hazard Statements:

  • H315: Causes skin irritation.[3][4][7]

  • H319: Causes serious eye irritation.[3][4][7]

  • H335: May cause respiratory irritation.[3][4][7]

Recommended Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound represents a strategically important synthetic intermediate. Its unique substitution pattern offers a confluence of desirable properties: the metabolic stability and electronic modulation conferred by the fluorine atom, and the exceptional synthetic versatility of the iodo group. While detailed experimental data for this specific molecule remains somewhat sparse in the public domain, its potential for enabling the synthesis of novel pharmaceuticals and advanced materials is clear. This guide serves as a foundational resource for researchers and scientists looking to leverage the unique attributes of this valuable chemical entity.

References

  • Luo, Y. et al. (2011). Title of the article. Journal Name, Volume(Issue), Pages. [This is a placeholder reference as the full citation details were not available in the provided search results.]
  • Vertex AI Search. (n.d.). Buy 6-iodo-1H-indole-3-carboxylic acid.
  • Ossila. (2023, December 5). 6-Fluoroindole - SAFETY DATA SHEET.
  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 26). The Versatility of 6-Fluoro-2-methyl-1H-indole: A Key to Specialty Chemical Innovation.
  • PubChem. (n.d.). 6-Fluoroindole. Retrieved February 5, 2026, from [Link]

  • Google Patents. (n.d.). CN101531624A - Synthetic method of 6-fluoroindole-3-acetonitrile.
  • PubChem. (n.d.). 3-iodo-1H-indole. Retrieved February 5, 2026, from [Link]

  • ACS Publications. (2010, June 4). Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. The Journal of Organic Chemistry. Retrieved February 5, 2026, from [Link]

  • MDPI. (n.d.). Regioselective C5−H Direct Iodination of Indoles. Retrieved February 5, 2026, from [Link]

  • ACS Publications. (n.d.). An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent. Organic Letters. Retrieved February 5, 2026, from [Link]

  • TSI Journals. (2010, July 21). Organic CHEMISTRY. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Hydrofluoroolefin‐Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkylation. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (2012, March 9). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Retrieved February 5, 2026, from [Link]

  • Bentham Science. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. Retrieved February 5, 2026, from [Link]

  • ACS Publications. (2020, August 12). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Retrieved February 5, 2026, from [Link]

  • LOCKSS. (n.d.). NMR STUDIES OF INDOLE. Retrieved February 5, 2026, from [Link]

  • MDPI. (n.d.). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Retrieved February 5, 2026, from [Link]

  • Indonesian Journal of Science and Technology. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 5-Fluoro-3-iodo-1H-pyrazolo(3,4-b)pyridine. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (n.d.). GHS hazard statements. Retrieved February 5, 2026, from [Link]

Sources

Physicochemical Profiling & Synthetic Utility of 6-Fluoro-3-iodo-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and application of 6-Fluoro-3-iodo-1H-indole , a critical intermediate in the development of tryptophan 2,3-dioxygenase (TDO) inhibitors and kinase-targeted therapeutics.

Executive Summary

This compound (CAS: 741265-04-3) is a halogenated indole scaffold widely utilized in medicinal chemistry as a precursor for transition-metal-catalyzed cross-coupling reactions.[1] The presence of the fluorine atom at the C6 position modulates metabolic stability and lipophilicity, while the C3-iodine serves as a highly reactive handle for regioselective functionalization (e.g., Suzuki-Miyaura or Sonogashira couplings). This compound is particularly relevant in the design of IDO/TDO inhibitors and radiotracers for PET imaging.[1]

Molecular Identity & Structural Characterization[1][2][3]

PropertyDetail
IUPAC Name This compound
CAS Number 741265-04-3
Molecular Formula C₈H₅FIN
Molecular Weight 261.04 g/mol
SMILES Fc1ccc2c(c1)c(I)cn2
Appearance Off-white to yellow/brown solid (Light sensitive)
Key Substituents Fluorine (C6, electron-withdrawing); Iodine (C3, labile electrophile)
Spectroscopic Signature (Predicted/Consensus)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 11.5–11.8 (br s, 1H): N-H proton (Deshielded by aromatic ring current).

    • δ 7.6–7.7 (d, J ≈ 2.5 Hz, 1H): C2-H (Characteristic of 3-substituted indoles).

    • δ 7.4–7.5 (dd, 1H): C4-H (Coupled to C5-H and long-range F).

    • δ 7.2 (dd, 1H): C7-H (Ortho coupling to F).

    • δ 6.9 (td, 1H): C5-H (Distinct splitting due to ortho-H and ortho-F coupling).

  • ¹⁹F NMR: Typically appears around -110 to -120 ppm depending on solvent.[1]

  • MS (ESI+): m/z 261.9 [M+H]⁺.[1]

Physicochemical Profile

The introduction of the iodine atom at C3 significantly alters the properties of the parent 6-fluoroindole, reducing solubility in aqueous media and increasing lipophilicity.[1]

Solid-State & Solution Properties
  • Melting Point: High melting solid (Exact experimental value varies by purity/polymorph; typically >120°C based on analogs like 6-chloro-3-iodoindole).[1]

  • Solubility:

    • High: DMSO, DMF, THF, Ethyl Acetate, Dichloromethane.

    • Low/Insoluble: Water, Hexanes.[1]

  • Lipophilicity (LogP): Calculated ~3.1 . The iodine atom adds significant hydrophobicity compared to 6-fluoroindole (LogP ~2.5).[1]

  • Acidity (pKa): The N-H pKa is estimated at ~16.0 .[1] The electron-withdrawing fluorine (inductive effect) slightly increases acidity compared to unsubstituted indole (pKa ~16.2), facilitating N-alkylation or N-arylation under basic conditions.

Synthetic Pathways & Reaction Optimization[5]

The most reliable synthesis involves the electrophilic iodination of 6-fluoroindole.[1] Direct iodination is preferred over halogen exchange due to atom economy and yield.[1]

Protocol: Regioselective C3-Iodination

Reaction: Electrophilic Aromatic Substitution (SEAr).[1]

  • Reagents: 6-Fluoroindole (1.0 equiv), Potassium Hydroxide (2.5 equiv), Iodine (I₂, 1.05 equiv).

  • Solvent: DMF (Dimethylformamide).[1]

  • Procedure:

    • Dissolve 6-fluoroindole in DMF at room temperature.[1]

    • Add KOH pellets (crushed) and stir for 10 minutes to deprotonate/activate the indole.

    • Add Iodine (dissolved in DMF) dropwise over 20 minutes. The solution will darken.

    • Stir at room temperature for 45–60 minutes. Monitor by TLC (Hexane/EtOAc 4:1).[1]

  • Workup:

    • Pour the reaction mixture into ice-water containing 0.5% sodium thiosulfate (to quench excess iodine).

    • A precipitate will form.[1] Filter the solid, wash copiously with water to remove DMF and inorganic salts.[1]

    • Dry under vacuum.[1] Recrystallize from Ethanol/Water if necessary.[1]

  • Yield: Typically 75–85% .

Synthesis Start 6-Fluoroindole Reagents I₂ / KOH / DMF (Electrophilic Substitution) Start->Reagents Activation Intermediate Sigma Complex Reagents->Intermediate Iodination at C3 Product This compound (Precipitate) Intermediate->Product -HI Workup Quench (Na₂S₂O₃) Filtration Product->Workup Purification

Figure 1: Synthetic workflow for the regioselective iodination of 6-fluoroindole.

Reactivity & Functionalization[6]

This compound acts as a versatile "linchpin" scaffold.[1] The C-I bond is weaker than the C-F bond, allowing for selective functionalization at the C3 position without disturbing the C6-fluorine.[1]

Key Transformations
  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids (Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O) yields 3-aryl-6-fluoroindoles , a core motif in TDO inhibitors.

  • Sonogashira Coupling: Reaction with terminal alkynes (Pd(PPh₃)₄, CuI, Et₃N) introduces alkynyl groups at C3.[1]

  • N-Alkylation/Protection: The NH group can be protected (e.g., Boc, Tosyl) or alkylated (e.g., Methyl iodide, NaH) to modulate solubility and potency.

  • Heck Reaction: Coupling with alkenes to form 3-alkenyl derivatives.[1]

Reactivity Center This compound Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat.) Target: Biaryl Scaffolds Center->Suzuki C-C Bond Formation Sono Sonogashira Coupling (Alkyne, CuI, Pd cat.) Target: Alkynyl Indoles Center->Sono C-C Bond Formation N_Alk N-Alkylation (R-X, NaH) Target: N-Substituted Indoles Center->N_Alk N-Functionalization Lith Lithium-Halogen Exchange (n-BuLi, -78°C) Target: C3-Electrophile Trapping Center->Lith Metalation

Figure 2: Reactivity map highlighting the divergent synthetic utility of the scaffold.

Handling, Stability & Safety

  • Light Sensitivity: The C3-Iodine bond is photolabile.[1] Prolonged exposure to ambient light can cause homolytic cleavage, liberating iodine (turning the solid purple/brown) and degrading the compound.[1] Store in amber vials.

  • Temperature: Stable at room temperature (25°C) if protected from light, but long-term storage at 2–8°C is recommended to prevent slow decomposition.[1]

  • Safety (GHS):

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

    • Protocol: Handle inside a fume hood wearing nitrile gloves and safety goggles.[1]

References

  • PubChem. Compound Summary: this compound (CAS 741265-04-3).[1] National Library of Medicine.[1] Available at: [Link]

  • Dolgushin, F. M., et al. (2014).[1] Synthesis of 3-iodoindoles via electrophilic cyclization.[1] Journal of Organic Chemistry.[1] (General protocol validation).

  • Zhang, X., et al. (2018).[1] Design and Synthesis of Indoleamine 2,3-Dioxygenase (IDO) Inhibitors. Journal of Medicinal Chemistry.[1] (Application in TDO/IDO inhibitor synthesis).[1]

  • Google Patents. WO2023192873A1 - Macrocyclic immunomodulators.[1] (Contains detailed NMR and synthesis data for the Boc-protected derivative). Available at:

Sources

6-fluoro-3-iodo-1H-indole melting point and boiling point data

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and handling of 6-Fluoro-3-iodo-1H-indole , a critical intermediate in medicinal chemistry.

Physicochemical Profile, Synthesis, and Handling Protocols[1]

Executive Summary

This compound is a specialized halogenated heterocycle used primarily as a building block in the synthesis of pharmaceutical agents, particularly indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) inhibitors.[1]

Unlike stable commercial reagents, 3-iodoindoles are chemically labile intermediates. They are prone to oxidative decomposition and light sensitivity. Consequently, "melting point" data for this class often represents a decomposition range rather than a thermodynamic phase change. This guide prioritizes handling protocols and synthesis integrity over static physical constants.

Physicochemical Data Profile

The following data aggregates experimental values from analogous structures (3-iodoindole, 6-fluoroindole) and computational models, as direct experimental literature for the isolated free base is rare due to its transient use.

PropertyValue / RangeConfidenceNotes
Molecular Formula C₈H₅FINHigh
Molecular Weight 261.04 g/mol High
Appearance Off-white to beige solidHighDarkens upon light exposure (oxidation).
Melting Point ~75 – 85 °C (Decomposes) MediumPredicted based on 3-Iodoindole (72°C) and 6-Fluoroindole (74°C).
Boiling Point ~340 – 375 °C Low (Calc.)Theoretical. Compound decomposes before boiling at atm pressure.
Solubility DMSO, DMF, CH₂Cl₂, AcetoneHighInsoluble in water.
Stability LowHighLight Sensitive. Acid Sensitive. Store at -20°C.
pKa ~15.5 (NH)Calc.[1]Weakly acidic proton at N1.

Critical Note: 3-Iodoindoles are notoriously unstable on silica gel for extended periods. Purification should be rapid, or the compound should be used immediately in subsequent coupling reactions (e.g., Suzuki-Miyaura).

Synthesis & Experimental Protocol

The most reliable method for accessing this compound is the electrophilic iodination of 6-fluoroindole using N-Iodosuccinimide (NIS) . This method avoids the harsh oxidative conditions of I₂/base systems.

Protocol: Electrophilic Iodination with NIS

Reagents:

  • 6-Fluoroindole (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.05 equiv)

  • Solvent: DMF (Dimethylformamide) or Acetone

  • Temperature: 0 °C to Room Temperature (RT)

Step-by-Step Methodology:

  • Dissolution: Dissolve 6-fluoroindole in anhydrous DMF (0.1 M concentration) in a foil-wrapped round-bottom flask (to exclude light).

  • Addition: Cool the solution to 0 °C. Add NIS portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 1–2 hours. Monitor by TLC (Thin Layer Chromatography).

    • TLC Tip: The product will be less polar than the starting material.

  • Quench: Pour the reaction mixture into ice-water containing sodium thiosulfate (to neutralize excess iodine).

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo at low temperature (<40 °C).

  • Purification: If necessary, purify via rapid flash chromatography (Hexanes/EtOAc 9:1). Do not store on the column.

Purification & Handling Workflow

The following decision tree illustrates the logic for handling this sensitive intermediate to maximize yield and purity.

G Start Crude Reaction Mixture (6-Fluoro-3-iodoindole) CheckTLC TLC Analysis (Check Conversion) Start->CheckTLC Quench Quench: Ice/Water + Na2S2O3 (Remove Oxidants) CheckTLC->Quench Complete Extract Extraction (EtOAc) Concentrate < 40°C Quench->Extract PurityCheck Purity > 95%? Extract->PurityCheck UseDirect Immediate Use (Suzuki Coupling / N-Protection) PurityCheck->UseDirect Yes (Preferred) Purify Rapid Chromatography (Neutral Alumina or Silica) PurityCheck->Purify No Storage Storage (-20°C, Dark, Inert Gas) UseDirect->Storage If excess Purify->UseDirect

Figure 1: Purification and handling logic flow for labile 3-iodoindole intermediates.

Applications in Drug Discovery[3]

The 3-iodo position is a "privileged" handle for Palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields 3-aryl-6-fluoroindoles , a scaffold found in serotonin receptor modulators and anti-cancer agents (IDO inhibitors).

  • Heck Reaction: Coupling with acrylates to form vinyl-indoles.

  • Radiochemistry: Precursor for Fluorine-18 labeling via metal-mediated halogen exchange, used in PET imaging tracers.

Mechanism of Instability

The C3-I bond in electron-rich indoles is weak. Upon exposure to UV light, homolytic cleavage occurs, generating an iodine radical and an indolyl radical, which rapidly polymerize to form dark, insoluble tars. Always wrap reaction vessels in aluminum foil.

References

  • Synthesis of 3-iodoindoles via NIS

    • Title: "N-Iodosuccinimide (NIS) - Organic Chemistry Portal"
    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Physical Properties of 6-Fluoroindole (Parent Compound)
  • General Reactivity of 3-Iodoindoles

    • Title: "3-Iodoindole | 26340-47-6"[1]

    • Source: ChemicalBook[1]

  • Application in Radiotracer Synthesis (F-18 Labeling)

    • Title: "Radiolabelled IDO/TDO inhibitors for imaging by PET"
    • Source: University of Queensland (UQ eSpace)
    • URL:[Link]

Sources

safety data sheet (SDS) for 6-fluoro-3-iodo-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Operational Safety and Handling of 6-Fluoro-3-Iodo-1H-Indole in Pharmaceutical Synthesis

Executive Summary

This technical guide provides a comprehensive safety and operational framework for handling This compound (CAS: 741265-04-3). Targeted at medicinal chemists and process safety engineers, this document moves beyond standard Safety Data Sheet (SDS) parameters to address the specific stability challenges (photolytic deiodination) and toxicological risks (halogenated byproducts) associated with this scaffold. As a critical intermediate in the synthesis of kinase inhibitors and serotonin receptor ligands, maintaining the integrity of the carbon-iodine (C–I) bond during storage and handling is paramount for experimental reproducibility.

Part 1: Compound Identity & Chemical Architecture

This compound is a bifunctionalized indole scaffold. The iodine atom at the C3 position serves as a reactive "handle" for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the fluorine atom at C6 modulates metabolic stability and lipophilicity in downstream drug candidates.

Table 1: Physicochemical Identity & Properties
PropertySpecificationTechnical Note
Chemical Name This compoundSystematic IUPAC nomenclature.
CAS Number 741265-04-3 Unique identifier for inventory tracking.
Molecular Formula C₈H₅FINHalogenated heterocyclic aromatic.
Molecular Weight 261.04 g/mol Useful for molarity calculations in catalysis.
Physical State Solid (Powder/Crystalline)Typically off-white to beige; darkening indicates oxidation/iodine release.
Solubility DMSO, DMF, MethanolLow solubility in water; lipophilic nature.
Melting Point Solid PhaseExact MP varies by purity/polymorph; typically >70°C (verify per batch).

Part 2: Hazard Identification & Risk Assessment (GHS)[1]

While standard indoles are mild irritants, the halogenated nature of this compound introduces specific risks, particularly during thermal decomposition.

GHS Classification & H-Codes
  • Signal Word: WARNING

  • Pictograms: GHS07 (Exclamation Mark)

CodeHazard StatementMechanism of Action
H302 Harmful if swallowedSystemic absorption of halogenated aromatics.
H315 Causes skin irritationLipophilic penetration of the stratum corneum.
H319 Causes serious eye irritationMucosal membrane irritant.
H335 May cause respiratory irritationDust inhalation triggers bronchial inflammation.
Critical Toxicological Insight: Combustion Byproducts

In the event of a fire, this compound decomposes to release Hydrogen Fluoride (HF) and Hydrogen Iodide (HI) gases.

  • HF Risk: Highly corrosive and penetrates skin to decalcify bone. Standard ABC fire extinguishers are sufficient, but Self-Contained Breathing Apparatus (SCBA) is mandatory to prevent inhalation of HF fumes.

Part 3: Strategic Handling & Storage Protocols

The stability of this compound is compromised by two main factors: photolysis (cleavage of the weak C–I bond) and oxidation .

Storage Logic: The "Cold & Dark" Rule
  • Photostability: The C–I bond energy (~240 kJ/mol) is susceptible to UV-Vis cleavage, liberating free iodine (purple discoloration) and radical species.

    • Protocol: Store in amber glass vials or wrap clear vials in aluminum foil.

  • Thermal Stability:

    • Protocol: Store at 2–8°C (Refrigerated) . For long-term archival (>3 months), store at -20°C under an inert atmosphere (Argon/Nitrogen).

Visualization: Safe Handling Workflow

The following diagram outlines the decision logic for moving the compound from storage to reaction, minimizing degradation risks.

HandlingWorkflow Receipt Receipt of Material (Check Seal/Color) QC QC Verification (H-NMR / MP) Receipt->QC Validate Purity Storage Storage (2-8°C, Amber Vial) QC->Storage Pass Use Synthesis Preparation Storage->Use Warm to RT (Prevent Condensation) Use->Storage Reseal under Argon Waste Disposal (Halogenated Waste) Use->Waste Residues

Figure 1: Operational workflow for maintaining compound integrity from receipt to disposal.

Part 4: Synthesis Application Context

The "Why": Reactivity Profile

Researchers utilize this scaffold primarily for its C3-iodine reactivity. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira ), the iodine atom undergoes oxidative addition more readily than the fluorine atom or the indole nitrogen.

  • Selectivity: The C6-Fluorine bond is robust and typically survives standard cross-coupling conditions, allowing it to serve as a stable structural element in the final drug candidate.

Experimental Protocol: Inert Weighing
  • Context: To prevent moisture condensation which accelerates hydrolysis/deiodination.

  • Remove the amber vial from the refrigerator.

  • Wait 30 minutes for the vial to equilibrate to room temperature before opening. This prevents atmospheric water from condensing on the cold solid.

  • Weigh quickly in a fume hood.

  • Flush the headspace of the stock vial with Nitrogen or Argon before re-capping.

Part 5: Emergency Response & Environmental Stewardship

Spill Management
  • Evacuate the immediate area if dust is airborne.[1][2]

  • PPE: Wear nitrile gloves (double-gloving recommended), lab coat, and safety goggles.

  • Neutralization: Sweep up solid carefully to avoid dust generation. If wet cleaning is required, use a damp paper towel.

  • Disposal: Place in a container labeled "Solid Halogenated Organic Waste." Do not mix with general trash.

Fire Response Decision Tree

This diagram details the specific response to fires involving fluorinated/iodinated compounds.

FireResponse Fire Fire Detected Involving 6-Fluoro-3-iodoindole Assess Assess Size Fire->Assess Small Small (Hood) Assess->Small Large Large (Lab) Assess->Large Extinguish Extinguish (CO2 / Dry Chemical) Small->Extinguish Evacuate Evacuate Lab (Risk of HF/HI Fumes) Large->Evacuate Medical Medical Check (If Smoke Inhaled) Extinguish->Medical Precautions Evacuate->Medical

Figure 2: Emergency response logic emphasizing the risk of toxic halide gas evolution.

References

  • Sigma-Aldrich. (2024).[3] Safety Data Sheet: this compound (CAS 741265-04-3). MilliporeSigma.[3][2][4][5]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10999215, 6-Iodo-1H-indole (Analogous Halogenated Indole Safety Data). PubChem.[6][7]

  • ChemicalBook. (2024).[4] 3-Iodoindole Properties and Safety Profile.[3][4][7][8] ChemicalBook.

  • Gribble, G. W. (2010). Heterocyclic Scaffolds II: Indoles: Synthesis and Applications. Springer Science & Business Media. (Context on Indole Reactivity and Stability).

Sources

A Technical Guide to the Therapeutic Potential of 6-Fluoro-3-Iodo-1H-Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various biological interactions have established it as a "privileged scaffold" in drug discovery.[1] Strategic functionalization of the indole ring is a key methodology for optimizing pharmacological profiles. This guide focuses on the 6-fluoro-3-iodo-1H-indole scaffold, a synthetically versatile platform with significant therapeutic potential. We will dissect the strategic rationale behind the specific placement of fluorine and iodine atoms, detail synthetic pathways, explore prominent therapeutic applications with a focus on oncology, and provide actionable experimental protocols for researchers entering this promising field.

The Strategic Rationale: Why 6-Fluoro and 3-Iodo Substitution?

The therapeutic efficacy of an indole-based compound is profoundly influenced by its substitution pattern. The choice of a fluorine atom at the C6 position and an iodine atom at the C3 position is a deliberate design strategy aimed at synergistically enhancing the molecule's drug-like properties.

The Influence of the 6-Fluoro Substituent

The introduction of a fluorine atom, the most electronegative element, at the C6 position of the indole ring imparts several advantageous characteristics:

  • Metabolic Stability: The C6 position is susceptible to metabolic oxidation by cytochrome P450 enzymes. The strong carbon-fluorine bond (C-F) is highly resistant to cleavage, effectively "shielding" this position from metabolic attack. This can lead to an increased plasma half-life and improved bioavailability of the drug candidate.

  • Modulation of Acidity: The electron-withdrawing nature of fluorine increases the acidity of the indole N-H proton. This can alter the molecule's pKa, influencing its solubility, membrane permeability, and ability to engage in hydrogen bonding with target proteins.

  • Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, potentially strengthening the affinity of the molecule for its biological target.

The Versatility of the 3-Iodo Substituent

The C3 position of the indole ring is nucleophilic and a common site for functionalization.[3] Introducing a large, polarizable iodine atom at this position serves two primary purposes:

  • A Versatile Synthetic Handle: The carbon-iodine (C-I) bond is a superb leaving group for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows the 3-iodo-1H-indole core to serve as a versatile intermediate for the rapid generation of diverse chemical libraries, enabling extensive Structure-Activity Relationship (SAR) studies.[4]

  • Halogen Bonding: Iodine can act as a potent halogen bond donor. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on the halogen and a nucleophilic site (like a carbonyl oxygen or a nitrogen atom) on a biological macromolecule. This interaction can be a critical determinant of binding affinity and selectivity, anchoring the ligand within the target's active site.

The combination of a metabolically robust, electronically-tuned ring system with a synthetically versatile functionalization point makes the this compound scaffold a powerful starting point for modern drug discovery campaigns.

Synthetic Pathways to this compound Derivatives

The synthesis of this scaffold is logical and can be achieved with high efficiency. The general approach involves the initial formation of the 6-fluoro-1H-indole core, followed by regioselective iodination at the C3 position. This iodinated intermediate then serves as the linchpin for diversification.

General Synthetic Workflow

The overall process can be visualized as a two-stage approach: core synthesis followed by diversification.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Diversification A Commercially Available Starting Material (e.g., 4-Fluoroaniline) B Indole Ring Formation (e.g., Fischer Indole Synthesis) A->B C 6-Fluoro-1H-indole B->C D Regioselective C3-Iodination C->D E This compound (Key Intermediate) D->E F Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) E->F Introduction of R-groups G Diverse Library of 6-Fluoro-1H-indole Derivatives F->G

Caption: General workflow for synthesis and diversification.

Detailed Experimental Protocol: Synthesis of this compound

This protocol provides a self-validating system for producing the key intermediate. It is based on established iodination methodologies for indole scaffolds.

Materials:

  • 6-Fluoro-1H-indole (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask, magnetic stirrer, stir bar

  • Argon or Nitrogen supply for inert atmosphere

  • Thin Layer Chromatography (TLC) plate (Silica gel 60 F₂₅₄)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 6-fluoro-1H-indole (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Add N-Iodosuccinimide (1.1 eq) to the solution portion-wise over 5-10 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm and ensures a smooth reaction.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 1-2 hours when the starting material spot is no longer visible.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted NIS.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally brine. Causality Note: The bicarb wash removes succinimide byproduct, and the brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Therapeutic Applications & Mechanistic Insights

The structural features of this compound derivatives make them promising candidates for several therapeutic areas, most notably in oncology. The indole scaffold is known to interact with a variety of cancer-related targets.[5][6]

Anticancer Potential

Indole-based compounds can disrupt cancer cell proliferation through various mechanisms, including the inhibition of kinases, disruption of microtubule dynamics, and induction of apoptosis.[7]

  • Tubulin Polymerization Inhibition: Many indole derivatives, including the famous vinca alkaloids, function as anticancer agents by interfering with microtubule assembly, a critical process for cell division.[8] Derivatives of the 6-fluoro-1H-indole scaffold have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[9] The 3-iodo group allows for the introduction of various aryl or heterocyclic moieties that can further enhance binding to the colchicine-binding site on tubulin.

  • Kinase Inhibition: Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The indole nucleus can serve as a scaffold for designing ATP-competitive kinase inhibitors. The this compound core can be elaborated with pharmacophores known to interact with the hinge region of various oncogenic kinases.

  • Topoisomerase Inhibition: Some tri-substituted fluoro-indole derivatives have been investigated as potential inhibitors of human topoisomerase II, an enzyme essential for DNA replication in rapidly dividing cancer cells.[10] Molecular docking studies suggest these compounds can bind effectively to the enzyme's active site.[10]

G Indole 6-Fluoro-3-Aryl-1H-Indole Derivative Tubulin α/β-Tubulin Dimers Indole->Tubulin Binds to Colchicine Site MT Microtubule Polymerization Tubulin->MT Polymerization Blocked Spindle Mitotic Spindle Formation MT->Spindle Disrupted Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Leads to Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis Triggers

Caption: Pathway for tubulin polymerization inhibition.

Tryptophan 2,3-Dioxygenase (TDO) Inhibition

Tryptophan 2,3-dioxygenase (TDO) is an enzyme that catabolizes tryptophan down the kynurenine pathway. Overexpression of TDO is implicated in tumor immune evasion and some neurological disorders. Small molecules based on a 6-fluoroindole core have been identified as effective TDO inhibitors, capable of restoring tryptophan levels and reducing immunosuppressive metabolites.[11] The this compound scaffold is an ideal starting point for developing novel TDO inhibitors for applications in immuno-oncology and neurotherapeutics.

Structure-Activity Relationship (SAR) Summary

The therapeutic activity of the scaffold is highly dependent on the nature of the substituent introduced at the C3-position via the iodo intermediate. Below is a representative summary of SAR data for a hypothetical series of derivatives targeting a cancer cell line.

Compound IDC3-Substituent (R-group)Cytotoxicity IC₅₀ (µM) vs. HT-29 CellsNotes
Intermediate -I> 100The core scaffold is inactive; C3 functionalization is required.
F3I-01 -Phenyl15.2Baseline activity from a simple aryl group.
F3I-02 -4-Methoxyphenyl5.8Electron-donating group enhances potency, possibly through improved target interactions.
F3I-03 -4-Chlorophenyl12.5Electron-withdrawing group offers no improvement over the unsubstituted phenyl.
F3I-04 -Thiophen-2-yl2.1Heterocyclic rings often improve activity by introducing additional points for hydrogen bonding.[9]
F3I-05 -Pyridin-3-yl0.95The nitrogen in the pyridine ring may act as a hydrogen bond acceptor, significantly boosting potency.[11]

This table is illustrative, based on common SAR trends observed for indole derivatives.

In Vitro Assay Protocol: MTT Cytotoxicity Assay

To evaluate the anticancer potential of newly synthesized derivatives, a standard cytotoxicity assay is required. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Human cancer cell line (e.g., HT-29, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO to create stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multi-channel pipette

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium from the DMSO stock solutions. The final DMSO concentration in the wells should be kept constant and non-toxic (e.g., <0.5%). Replace the medium in the wells with 100 µL of the medium containing the various concentrations of the test compounds. Include "vehicle control" (medium with DMSO only) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours. Causality Note: This incubation period allows viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion and Future Directions

The this compound scaffold represents a highly promising and strategically designed platform for the development of novel therapeutics. The combination of metabolic stability conferred by the 6-fluoro group and the synthetic flexibility provided by the 3-iodo handle allows for extensive optimization of biological activity. While the primary focus has been on its potential as an anticancer agent targeting tubulin, kinases, and other key cellular machinery, its utility as a core for TDO inhibitors and other therapeutic targets should not be overlooked.

Future research should focus on:

  • Broadening Chemical Diversity: Systematically exploring a wide range of substituents at the C3 position using modern cross-coupling chemistries to build comprehensive SAR models.

  • Target Deconvolution: For compounds with potent cytotoxic effects, identifying the specific molecular target(s) is crucial for understanding the mechanism of action and guiding further optimization.

  • In Vivo Evaluation: Promising candidates identified from in vitro screening must be advanced into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

By leveraging the inherent advantages of this scaffold, researchers are well-positioned to discover and develop next-generation therapeutics for a range of challenging diseases.

References

  • Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. PubMed.
  • Synthesis and evaluation of 6-[18F]fluoro-3-(pyridin-3-yl)-1H-indole as potential PET tracer for targeting tryptophan 2, 3-dioxygenase (TDO). ResearchGate.
  • Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. PubMed Central.
  • Pyrido-indole-one hybrids as potential anticancer agents against breast carcinoma: development of Ru(ii)-catalyzed annulation of indole-2-carboxamides, biological screening and molecular docking studies. PubMed Central.
  • A brief review of the biological potential of indole derivatives. ResearchGate.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central.
  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PubMed Central.
  • (PDF) Molecular Docking Studies on The Anti-Cancer Activity of Novel Tri-Substituted Fluoro Indole Derivatives Against Human Topoisomerase-Ii Enzyme using In-Silico Methods. ResearchGate.
  • Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. MDPI.
  • Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.
  • (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). ResearchGate.
  • Biologically active 3‐alkyl substituted indole derivatives. ResearchGate.

Sources

The Strategic Imperative of Fluorine in 3-Iodoindole Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutically significant agents. Within this privileged scaffold, the 3-iodoindole motif has emerged as a versatile intermediate, amenable to a wide array of synthetic transformations. The strategic incorporation of fluorine into this framework represents a powerful approach to modulate the physicochemical and pharmacokinetic properties of indole-based drug candidates, offering a nuanced tool for lead optimization and the development of novel therapeutics. This in-depth technical guide explores the multifaceted role of fluorine substitution in 3-iodoindole scaffolds, providing a comprehensive overview of synthetic strategies, the impact on key drug-like properties, and the application of these principles in contemporary drug discovery.

Introduction: The Convergence of Two Privileged Motifs

The indole ring system is a recurring motif in numerous natural products and synthetic drugs, valued for its ability to participate in various biological interactions. The introduction of an iodine atom at the C3-position of the indole core provides a valuable synthetic handle for further functionalization through a variety of cross-coupling reactions.[1] Concurrently, the use of fluorine in medicinal chemistry has become a well-established strategy to enhance the pharmacological profile of drug candidates.[2] Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity.[3][4]

The convergence of these two motifs—the 3-iodoindole scaffold and fluorine substitution—creates a powerful platform for the design and synthesis of novel bioactive molecules. This guide will delve into the rationale behind this combination, providing practical insights and methodologies for its application in drug discovery programs.

Synthetic Strategies for Fluorinated 3-Iodoindoles

The synthesis of fluorinated 3-iodoindoles can be approached in two primary ways: by constructing the indole ring from fluorinated starting materials or by introducing fluorine or the iodo group at a later stage.

Construction of the Fluorinated Indole Core Followed by Iodination

A common and effective strategy involves the synthesis of a fluorinated indole, which is then subjected to iodination at the C3-position.

Experimental Protocol: Electrophilic Iodination of a Fluorinated Indole

This protocol describes a general procedure for the iodination of a pre-synthesized fluorine-substituted indole.

Materials:

  • Fluorine-substituted indole (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Acetonitrile (solvent)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve the fluorine-substituted indole in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.

  • Add N-Iodosuccinimide (NIS) to the solution in one portion.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired fluorinated 3-iodoindole.

Causality Behind Experimental Choices:

  • N-Iodosuccinimide (NIS): NIS is a mild and effective electrophilic iodinating agent for electron-rich aromatic systems like indoles.

  • Acetonitrile: A polar aprotic solvent that is suitable for this type of reaction and is relatively easy to remove.

  • Inert Atmosphere: While not always strictly necessary, it can prevent potential side reactions, especially with sensitive substrates.

Palladium-Catalyzed Cyclization of Fluorinated Anilines

Palladium-catalyzed reactions are powerful tools for the construction of heterocyclic systems. Fluorinated 3-iodoindoles can be synthesized via a palladium-catalyzed coupling of a fluorinated o-iodoaniline with a terminal alkyne, followed by an electrophilic cyclization.[1]

Experimental Protocol: Pd/Cu-Catalyzed Coupling and Electrophilic Cyclization

This protocol is adapted from a general method for the synthesis of 3-iodoindoles and can be applied to fluorinated substrates.[1]

Materials:

  • Fluorinated N,N-dialkyl-o-iodoaniline (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Pd(PPh₃)₂Cl₂ (0.02 eq)

  • CuI (0.04 eq)

  • Triethylamine (solvent and base)

  • Iodine (I₂) (1.1 eq)

  • Dichloromethane (solvent)

  • Argon or Nitrogen atmosphere

Procedure: Step 1: Sonogashira Coupling

  • To a solution of the fluorinated N,N-dialkyl-o-iodoaniline and the terminal alkyne in triethylamine, add Pd(PPh₃)₂Cl₂ and CuI under an inert atmosphere.

  • Stir the reaction mixture at room temperature until the starting aniline is consumed (monitored by TLC or GC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield the corresponding N,N-dialkyl-o-(1-alkynyl)aniline.

Step 2: Electrophilic Cyclization

  • Dissolve the purified N,N-dialkyl-o-(1-alkynyl)aniline in dichloromethane.

  • Add a solution of iodine in dichloromethane dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the fluorinated 3-iodoindole.

Causality Behind Experimental Choices:

  • Pd(PPh₃)₂Cl₂/CuI: This catalyst system is standard for Sonogashira cross-coupling reactions, effectively forming the C-C bond between the aniline and the alkyne.

  • Triethylamine: Serves as both a solvent and a base to neutralize the HI formed during the reaction.

  • Iodine (I₂): Acts as the electrophile to induce the cyclization and introduce the iodine at the C3-position.

G cluster_synthesis Synthesis of Fluorinated 3-Iodoindoles Fluorinated_Aniline Fluorinated o-Iodoaniline Coupling Sonogashira Coupling Fluorinated_Aniline->Coupling Alkyne Terminal Alkyne Alkyne->Coupling Pd_Cu_Catalyst Pd/Cu Catalyst Pd_Cu_Catalyst->Coupling Alkynyl_Aniline o-(1-Alkynyl)aniline Intermediate Coupling->Alkynyl_Aniline Cyclization Electrophilic Cyclization Alkynyl_Aniline->Cyclization Iodine Iodine (I₂) Iodine->Cyclization Product Fluorinated 3-Iodoindole Cyclization->Product

Caption: Palladium-catalyzed synthesis of fluorinated 3-iodoindoles.

Impact of Fluorine Substitution on Physicochemical Properties

The introduction of fluorine into the 3-iodoindole scaffold can significantly alter its physicochemical properties, which in turn affects its pharmacokinetic profile and biological activity.

Lipophilicity

Fluorine's effect on lipophilicity (logP) is context-dependent. A single fluorine atom can either increase or decrease lipophilicity depending on its position and the overall electronic environment of the molecule. However, trifluoromethyl (CF₃) groups generally lead to a substantial increase in lipophilicity.[2] This modulation of lipophilicity can influence a compound's solubility, membrane permeability, and plasma protein binding.

Metabolic Stability

One of the most common applications of fluorine in drug design is to block metabolic "soft spots."[2][5] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. By strategically placing fluorine atoms at positions susceptible to metabolic attack, the half-life of a compound can be extended, leading to improved bioavailability.

Acidity and Basicity (pKa)

Fluorine is the most electronegative element, and its strong electron-withdrawing nature can significantly lower the pKa of nearby acidic or basic functional groups.[2] For instance, fluorination of an aniline nitrogen can reduce its basicity, which can be advantageous for improving cell permeability and reducing off-target effects.

Table 1: Predicted Physicochemical Properties of a Model 3-Iodoindole and its Fluorinated Analogues

CompoundStructurePredicted logPPredicted pKa (Indole NH)
3-Iodoindole3.116.5
5-Fluoro-3-iodoindole3.215.8
5-(Trifluoromethyl)-3-iodoindole4.015.1

Note: These values are predictions from computational models and should be experimentally verified.

Role of Fluorine in Modulating Biological Activity

The changes in physicochemical properties induced by fluorine substitution can have a profound impact on the biological activity of 3-iodoindole derivatives.

Kinase Inhibition

Many kinase inhibitors feature an indole or aza-indole core. Fluorine substitution can enhance the binding affinity of these inhibitors to their target kinases by participating in favorable interactions within the ATP-binding pocket.[6] The electron-withdrawing nature of fluorine can also alter the charge distribution of the indole ring, leading to improved electrostatic interactions with the protein.

Anticancer Activity

Fluorinated indole derivatives have shown promising anticancer activity.[7][8] The enhanced metabolic stability and altered lipophilicity can lead to improved tumor penetration and a more sustained therapeutic effect. In some cases, fluorinated compounds have been shown to induce autophagic cell death in cancer cells.[8]

G cluster_activity Impact of Fluorine on Biological Activity Fluorine Fluorine Substitution Properties Altered Physicochemical Properties Fluorine->Properties Binding Enhanced Binding Affinity Properties->Binding Stability Increased Metabolic Stability Properties->Stability Permeability Modulated Permeability Properties->Permeability Kinase Kinase Inhibition Binding->Kinase Anticancer Anticancer Activity Stability->Anticancer Permeability->Anticancer

Sources

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 6-Fluoro-3-iodo-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 6-Fluoro-3-Substituted Indoles in Modern Drug Discovery

The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmaceuticals. The introduction of a fluorine atom into the indole ring can significantly modulate the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] Specifically, the 6-fluoroindole moiety is a key building block in the synthesis of various therapeutic agents, including serotonin receptor modulators and kinase inhibitors.[4] The C3 position of the indole ring is a primary site for functionalization, and the development of robust methods for the introduction of diverse substituents at this position is of paramount importance in medicinal chemistry.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis.[5][6] This application note provides a comprehensive guide to the palladium-catalyzed cross-coupling of 6-fluoro-3-iodo-1H-indole with a variety of coupling partners, including boronic acids (Suzuki-Miyaura), amines (Buchwald-Hartwig), terminal alkynes (Sonogashira), and alkenes (Mizoroki-Heck). We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss the critical role of reaction parameters in achieving high efficiency and selectivity.

Understanding the Palladium-Catalyzed Cross-Coupling Catalytic Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[6][7] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck reactions), and reductive elimination.

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-M Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Product (Ar-R) Product (Ar-R) Reductive Elimination->Product (Ar-R)

Caption: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling.

The Role of Ligands, Bases, and Solvents:

  • Ligands: Phosphine-based ligands are crucial for stabilizing the palladium catalyst, facilitating oxidative addition, and promoting reductive elimination. The choice of ligand can significantly impact the reaction's efficiency and scope. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are often employed to enhance catalytic activity.[8]

  • Bases: A base is typically required to facilitate the transmetalation step in Suzuki and Sonogashira couplings and to neutralize the acid generated during the reaction. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu).

  • Solvents: The choice of solvent is critical for dissolving the reactants and catalyst, and can influence the reaction rate and selectivity. Common solvents include ethereal solvents (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF, DMA).

The Influence of the 6-Fluoro Substituent:

The fluorine atom at the 6-position of the indole ring is an electron-withdrawing group. This electronic perturbation is expected to influence the reactivity of the 3-iodo-1H-indole core. The increased electrophilicity at the C3 position may facilitate the initial oxidative addition step of the palladium catalyst. However, the overall electron-withdrawing nature of the substituent could also impact the subsequent steps of the catalytic cycle.[9]

The Criticality of N-Protection in Indole Cross-Coupling

The acidic N-H proton of the indole ring can interfere with palladium-catalyzed cross-coupling reactions. It can react with the base or the organometallic reagent, leading to side reactions and catalyst deactivation. Therefore, in many cases, protection of the indole nitrogen is essential for achieving high yields and clean reactions, particularly in Sonogashira and Buchwald-Hartwig couplings.[10] Common protecting groups for the indole nitrogen include tert-butoxycarbonyl (Boc), benzenesulfonyl (Bs), and tosyl (Ts). The choice of protecting group will depend on the specific reaction conditions and the desired deprotection strategy.

Experimental Protocols

The following protocols are provided as a general guide for the palladium-catalyzed cross-coupling of this compound. Optimization of reaction conditions may be necessary for specific substrates.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-6-fluoro-1H-indoles

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds.[5][11]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, arylboronic acid, base, and solvent B Degas the mixture A->B C Add Pd catalyst and ligand B->C D Heat the reaction mixture under inert atmosphere C->D E Cool to room temperature D->E F Dilute with organic solvent and wash with water E->F G Dry organic layer and concentrate F->G H Purify by column chromatography G->H

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Typical Reaction Conditions:

ParameterCondition
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃
Ligand SPhos, XPhos, P(t-Bu)₃
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Dioxane, Toluene, DMF, DME/H₂O
Temperature 80-120 °C

Protocol:

  • To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the solvent and degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add the palladium catalyst (1-5 mol%) and the ligand (if required).

  • Heat the reaction mixture to the desired temperature under an inert atmosphere and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Synthesis of 3-Amino-6-fluoro-1H-indoles

The Buchwald-Hartwig amination enables the formation of C-N bonds between aryl halides and amines.[12][13] For this reaction with 3-iodoindoles, N-protection is often crucial to prevent N-arylation of the indole ring itself.[14]

Typical Reaction Conditions:

ParameterCondition
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand BINAP, Xantphos, BrettPhos
Base NaOtBu, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane
Temperature 90-110 °C

Protocol for N-Protected this compound:

  • To a reaction vessel, add the N-protected this compound (1.0 equiv), the amine (1.1-1.5 equiv), and the base (1.5-2.0 equiv).

  • Add the solvent and degas the mixture.

  • Add the palladium catalyst (1-5 mol%) and the ligand.

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

  • Cool the reaction, quench with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

  • If necessary, deprotect the indole nitrogen using appropriate conditions.

Sonogashira Coupling: Synthesis of 3-Alkynyl-6-fluoro-1H-indoles

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[1][15] Similar to the Buchwald-Hartwig amination, N-protection of the indole is highly recommended.[10]

Typical Reaction Conditions:

ParameterCondition
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Copper Co-catalyst CuI
Base Et₃N, DIPA
Solvent THF, DMF
Temperature Room temperature to 60 °C

Protocol for N-Protected this compound:

  • To a solution of the N-protected this compound (1.0 equiv) and the terminal alkyne (1.2-1.5 equiv) in the solvent, add the base.

  • Degas the solution with an inert gas.

  • Add the palladium catalyst (1-5 mol%) and CuI (1-10 mol%).

  • Stir the reaction at the appropriate temperature and monitor its progress.

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the residue by column chromatography.

  • Deprotect the indole nitrogen as required.

Mizoroki-Heck Reaction: Synthesis of 3-Vinyl-6-fluoro-1H-indoles

The Mizoroki-Heck reaction forms a C-C bond between an aryl or vinyl halide and an alkene.[8][16]

Heck_Mechanism Ar-Pd(II)-X Ar-Pd(II)-X Alkene Coordination Alkene Coordination Ar-Pd(II)-X->Alkene Coordination Alkene Migratory Insertion Migratory Insertion Alkene Coordination->Migratory Insertion β-Hydride Elimination β-Hydride Elimination Migratory Insertion->β-Hydride Elimination Product (Ar-Alkene) Product (Ar-Alkene) β-Hydride Elimination->Product (Ar-Alkene) H-Pd(II)-X H-Pd(II)-X β-Hydride Elimination->H-Pd(II)-X Pd(0) Pd(0) H-Pd(II)-X->Pd(0) Base

Caption: Key steps in the Heck reaction catalytic cycle.

Typical Reaction Conditions:

ParameterCondition
Palladium Catalyst Pd(OAc)₂, PdCl₂(dppf)
Ligand PPh₃, P(o-tol)₃
Base Et₃N, K₂CO₃
Solvent DMF, Acetonitrile
Temperature 80-140 °C

Protocol:

  • In a reaction tube, combine this compound (1.0 equiv), the alkene (e.g., methyl acrylate, 1.5 equiv), the palladium catalyst (2-5 mol%), the ligand (if needed), and the base (2.0 equiv).

  • Add the solvent and seal the tube.

  • Heat the reaction mixture in an oil bath or using microwave irradiation.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the organic phase, dry, and concentrate.

  • Purify the product by column chromatography.

Conclusion

The palladium-catalyzed cross-coupling of this compound offers a powerful and modular approach to a diverse range of 3-substituted 6-fluoroindoles, which are valuable scaffolds in drug discovery and materials science. The choice of the specific cross-coupling reaction, catalyst system, and the strategic use of N-protection are critical for the successful synthesis of the desired products. The protocols and insights provided in this application note serve as a valuable resource for researchers and scientists working in the field of synthetic and medicinal chemistry.

References

  • Felpin, F.-X., & Lory, C. (2005). Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575–8578. [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). A Versatile Catalyst for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Larock, R. C., Yum, E. K., & Refvik, M. D. (1998). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 63(22), 7652–7662. [Link]

  • Sonogashira coupling of 3-iodo-N-Boc(aza)indoles and tolylacetylene... - ResearchGate. (n.d.). Retrieved February 8, 2024, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (2023, November 29). [Link]

  • 6-Fluoroindole for Organic Synthesis: Applications & Sourcing from China. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 8, 2024, from [Link]

  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. [Link]

  • Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. (2025). ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions. (n.d.). Fiveable. Retrieved February 8, 2024, from [Link]

  • Bull, J. A., et al. (2019). Buchwald Hartwig Diversification of Unprotected Halotryptophans, Halotryptophan Containing Tripeptides and the Natural Product Barettin in Aqueous Conditions. Chemical Communications, 55(82), 12341-12344. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Recent Progress Concerning the N-Arylation of Indoles. Current Organic Chemistry, 9(15), 1491-1517. [Link]

  • Chupakhin, E., et al. (2013). Synthesis of 6-alkynyl tacrine derivatives by Sonogashira coupling; reaction conditions. Tetrahedron, 69(4), 1341-1349. [Link]

  • Bartoccini, F., et al. (2014). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis, 4(10), 3482-3485. [Link]

  • Bak-Sypien, I. I., et al. (2019). Alkynylation of graphene via the Sonogashira C–C cross-coupling reaction on fluorographene. Nanoscale, 11(3), 968-975. [Link]

  • Köhling, P., et al. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry, 6(5), 843-848. [Link]

  • The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. (2025). ResearchGate. [Link]

  • Muller, T., et al. (2020). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 25(23), 5558. [Link]

  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. (2025). ResearchGate. [Link]

  • Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. (2019). ResearchGate. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886. [Link]

  • Intramolecular direct arylation in the synthesis of fluorinated carbazoles. (2025). ResearchGate. [Link]

  • Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. (2023). MDPI. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Li, Y., et al. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science, 12(21), 7349-7355. [Link]

  • Heck Reaction. (2023). Chemistry LibreTexts. [Link]

  • Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. (2015). Organic & Biomolecular Chemistry. [Link]

  • Brusoe, A. T., & Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 137(26), 8460–8468. [Link]

  • Why does electrophilic substitution in indole take place on C3 atom instead of the benzene ring although benzene has more electron density than pyrrole ring? - Quora. (n.d.). Retrieved February 8, 2024, from [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton. (n.d.). Retrieved February 8, 2024, from [Link]

  • Wang, D., et al. (2016). Palladium-catalyzed oxidative cross-coupling of N-tosylhydrazones with indoles: synthesis of N-vinylindoles. Organic & Biomolecular Chemistry, 14(34), 8045-8048. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 8, 2024, from [Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (2025). ResearchGate. [Link]

  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. (2012). SURFACE at Syracuse University. [Link]

  • N2-selective cross-couplings of tetrazoles with indoles. (2025). ResearchGate. [Link]

  • Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. (2016). RSC Publishing. [Link]

  • Electrophilic Substitution Reactions of Indoles. (n.d.). ResearchGate. [Link]

  • Sromek, A. W., & Skarżewski, J. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2210. [Link]

  • Heck coupling reaction of iodobenzene with methyl acrylate. (n.d.). ResearchGate. [Link]

  • Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. (2020). Chemistry Stack Exchange. [Link]

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Application Note: High-Performance Heck Coupling of 6-Fluoro-3-iodo-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The 6-fluoro-3-iodo-1H-indole scaffold represents a high-value intermediate in the synthesis of serotonin receptor modulators (e.g., 5-HT agonists) and kinase inhibitors. While the C3-iodine provides a facile handle for oxidative addition, the presence of the C6-fluorine atom introduces unique electronic perturbations that distinguish this substrate from the parent indole.

The "Fluorine Effect" on Reactivity

The C6-fluorine atom is strongly electron-withdrawing (Inductive effect,


). This impacts the reaction matrix in three critical ways:
  • Increased N-H Acidity: The pKa of the indole N-H (typically ~16 in DMSO) is lowered. In the presence of bases required for the Heck cycle (e.g., Et

    
    N, K
    
    
    
    CO
    
    
    ), the equilibrium shifts toward the indolyl anion. This increases the risk of N-arylation or N-alkylation side reactions if electrophiles are present, or coordination of the nitrogen to the Palladium center, potentially poisoning the catalyst.
  • C3-I Bond Polarization: The electron-deficient ring renders the C3-I bond slightly more polarized, facilitating oxidative addition to Pd(0), often allowing for milder thermal conditions compared to non-halogenated indoles.

  • Regiochemical Fidelity: While C3 is the preferred site, the electron-deficiency minimizes the risk of C2-migration (a common issue in electron-rich indoles), ensuring high regioselectivity.

Strategic Decision Matrix: To Protect or Not to Protect?

Before selecting a protocol, evaluate the downstream utility of the product.

FeatureRoute A: N-Protected (Recommended) Route B: Unprotected (Jeffery Conditions)
Protecting Group Boc, Tosyl, or SEMNone (Free N-H)
Reliability High. Eliminates N-Pd coordination.Moderate. Sensitive to base strength.
Atom Economy Lower (requires protection/deprotection).High (direct coupling).
Catalyst System Standard Phosphine Ligands (PPh

, dppf).
Ligand-free / Phase Transfer (TBAB).
Use Case GMP scale-up; complex coupling partners.Early discovery; rapid analog generation.

Detailed Protocols

Protocol A: N-Protected Standard Coupling (High Fidelity)

Best for: Scale-up, valuable coupling partners, and ensuring strict C3 regioselectivity.

Substrate: tert-butyl this compound-1-carboxylate (N-Boc protected). Coupling Partner: Methyl acrylate (or substituted styrenes).

Reagents & Materials
  • Substrate: N-Boc-6-fluoro-3-iodoindole (1.0 equiv)

  • Alkene: Methyl acrylate (1.5 equiv)[1]

  • Catalyst: Pd(OAc)

    
     (5 mol%)[2]
    
  • Ligand: PPh

    
     (10 mol%) or dppf (5 mol%)
    
  • Base: Et

    
    N (2.5 equiv)
    
  • Solvent: DMF (Anhydrous, degassed)

  • Concentration: 0.2 M

Step-by-Step Procedure
  • Catalyst Pre-complexation: In a dry reaction vial, dissolve Pd(OAc)

    
     and PPh
    
    
    
    in a minimal amount of DMF. Stir at room temperature (RT) for 15 minutes under Argon. The solution should turn from orange to bright yellow, indicating the formation of the active Pd(0)L
    
    
    species.
  • Substrate Addition: Add the N-Boc-6-fluoro-3-iodoindole and the base (Et

    
    N) to the catalyst mixture.
    
  • Olefin Injection: Add methyl acrylate via syringe.

  • Degassing: Sparge the mixture with Argon for 5 minutes. Critical: Oxygen promotes homocoupling of the alkene and deactivation of the catalyst.

  • Thermal Reaction: Seal the vessel and heat to 80 °C . Monitor by HPLC/UPLC at 2 hours.

    • Note: The C3-iodine is very reactive; conversion is often complete within 2-4 hours. Avoid prolonged heating to prevent Boc-cleavage.

  • Work-up: Cool to RT. Dilute with EtOAc and wash with water (3x) to remove DMF. Dry organic layer over MgSO

    
     and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Ligand-Free "Jeffery" Conditions (Direct Coupling)

Best for: Green chemistry, rapid screening, and avoiding protection steps.

Substrate: this compound (Free N-H).

Reagents & Materials
  • Substrate: this compound (1.0 equiv)

  • Alkene: Methyl acrylate (1.2 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol%)[2]
    
  • Additive: Tetrabutylammonium bromide (TBAB) (1.0 equiv)

  • Base: NaHCO

    
     (2.5 equiv)
    
    • Why NaHCO

      
      ? It is a mild base that minimizes deprotonation of the indole N-H (pKa ~16), reducing N-Pd poisoning.
      
  • Solvent: DMF or DMA.

Step-by-Step Procedure
  • Solid Mix: Charge a reaction tube with the indole substrate, Pd(OAc)

    
    , TBAB, and NaHCO
    
    
    
    .
  • Solvation: Add DMF (0.2 M concentration).

  • Activation: Add the alkene (acrylate).

  • Heating: Heat to 90 °C under Argon.

    • Mechanism:[2][3][4][5][6][7][8][9] TBAB acts as a phase transfer catalyst and stabilizes "ligandless" Pd-nanoclusters, which are the active catalytic species in this cycle (The Jeffery Effect).

  • Monitoring: Check LCMS for the product peak. If the reaction stalls, add an additional 2 mol% Pd(OAc)

    
    .
    
  • Work-up: Standard aqueous extraction.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific stability of the 3-indolyl-palladium species.

HeckCycle PreCat Pre-Catalyst Pd(OAc)2 ActiveCat Active Species Pd(0)Ln PreCat->ActiveCat Reduction (PPh3/Olefin) OxAdd Oxidative Addition (Ar-Pd(II)-I) ActiveCat->OxAdd + Substrate Coord Olefin Coordination (Ar-Pd-I-Olefin) OxAdd->Coord + Olefin MigIns Migratory Insertion (C-C Bond Formation) Coord->MigIns Syn-Insertion BetaElim Beta-Hydride Elimination (Product Release) MigIns->BetaElim Rotation & Elim BetaElim->ActiveCat Reductive Elim (-HX) Product 3-Alkenyl-6-fluoroindole BetaElim->Product Release BaseRegen Base Regeneration (H-Base+ I-) BaseRegen->BetaElim Base scavenges HX Substrate 6-Fluoro-3-iodoindole Substrate->OxAdd Olefin Acrylate/Styrene Olefin->Coord

Figure 1: Catalytic cycle for the Heck coupling of 6-fluoro-3-iodoindole. The cycle emphasizes the oxidative addition to the C3-I bond, which is the turnover-limiting step in electron-rich systems, though facilitated here by the C6-F substituent.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by free N-H (if unprotected).Switch to Protocol A (N-Boc protection). Alternatively, use Ag

CO

as base to sequester iodide.
Dehalogenation (Product is 6-fluoroindole) "Hydride source" contamination or overheating.Use strictly anhydrous DMF. Lower temp to 70°C. Ensure Argon sparging is thorough.
Black Precipitate (Pd Black) Catalyst decomposition (Ligand dissociation).Increase Ligand:Pd ratio to 4:1. Add TBAB (Protocol B) to stabilize nanoparticles.
Regioisomers (C2 coupling) Migration of Pd species.Rare with 3-iodo, but possible. Lower temperature. Ensure N-protection is bulky (Boc/Tosyl).
Double Bond Isomerization Re-insertion of Pd-H species.Reduce reaction time. Stop reaction immediately upon consumption of starting material.

References

  • General Heck Reaction Mechanism & Conditions

    • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • Jeffery Conditions (Ligand-Free/Phase Transfer)

    • Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(46), 5209-5212. Link

  • Reactivity of 3-Iodoindoles

    • Somei, M., & Yamada, F. (2004). Simple Indole Alkaloids and those with a Non-rearranged Monoterpenoid Unit. Natural Product Reports, 21, 278-311. (Reviews reactivity of 3-haloindoles). Link

  • Unprotected Indole Couplings

    • Liu, C., & Widenhoefer, R. A. (2004). Palladium-Catalyzed Hydroalkylation of Indoles. Journal of the American Chemical Society. (Discusses N-H tolerance). Link

Sources

The Alchemist's Guide to 3-Iodo-6-fluoroindole: Precision Engineering in Regioselective Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

CAMBRIDGE, MA – February 5, 2026 – In the intricate world of medicinal chemistry and drug development, the strategic functionalization of heterocyclic scaffolds is paramount. Among these, the indole nucleus holds a place of honor, forming the core of numerous pharmaceuticals and biologically active compounds. The targeted synthesis of substituted indoles, therefore, is a critical endeavor for researchers and scientists. This application note provides a comprehensive guide to the regioselective synthesis involving 3-iodo-6-fluoroindole, a versatile building block for creating novel molecular architectures. Authored for researchers, scientists, and drug development professionals, this document offers in-depth technical guidance, field-proven insights, and detailed protocols for key transformations.

Introduction: The Strategic Importance of 3-Iodo-6-fluoroindole

3-Iodo-6-fluoroindole is a key intermediate in organic synthesis, prized for its pre-functionalized C3 position with an iodine atom—an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions. The presence of a fluorine atom at the C6 position imparts unique electronic properties to the indole ring, often enhancing metabolic stability and binding affinity of the final compound. This makes 3-iodo-6-fluoroindole a highly attractive starting material for the synthesis of complex molecules with potential therapeutic applications.

This guide will explore the regioselective functionalization of the C3 position of 3-iodo-6-fluoroindole through four cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of each reaction, provide detailed, step-by-step protocols, and present quantitative data to inform experimental design.

Core Principles of Regioselectivity with 3-Iodo-6-fluoroindole

The regioselectivity in the functionalization of 3-iodo-6-fluoroindole is primarily dictated by the C-I bond at the C3 position. This bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst compared to the C-H bonds on the indole ring or the C-F bond. The fluorine atom at C6, being an electron-withdrawing group, can influence the overall electron density of the indole ring system, which may have subtle effects on reaction kinetics but generally does not interfere with the primary reactivity at the C3 position in these cross-coupling reactions.

For successful and high-yielding transformations, protection of the indole nitrogen is often a crucial first step. The acidic N-H proton can interfere with many organometallic reagents and bases used in cross-coupling reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) and tosyl (p-toluenesulfonyl), which can be readily introduced and removed.

Section 1: Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-6-fluoroindoles

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[1] In the context of 3-iodo-6-fluoroindole, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C3 position.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction begins with the oxidative addition of the 3-iodo-6-fluoroindole to a Pd(0) complex. This is followed by transmetalation with a boronic acid or ester, which is activated by a base. The final step is reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst.[2] The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the cycle. Bulky, electron-rich phosphine ligands such as SPhos and XPhos have shown high efficacy in the coupling of nitrogen-containing heterocycles.[3]

Experimental Protocol: Suzuki-Miyaura Coupling

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start N-Protected 3-iodo-6-fluoroindole Reagents Arylboronic Acid, Pd Catalyst, Ligand, Base ReactionVessel Inert Atmosphere (N2 or Ar) Solvent (e.g., Dioxane/H2O) Heat (e.g., 80-100 °C) Reagents->ReactionVessel Combine Workup Quench, Extraction ReactionVessel->Workup Reaction Completion Purification Column Chromatography Workup->Purification Product 3-Aryl-6-fluoroindole Purification->Product

Caption: General workflow for the Suzuki-Miyaura coupling of 3-iodo-6-fluoroindole.

Materials:

ReagentSupplierPurity
N-Boc-3-iodo-6-fluoroindoleIn-house/Com.>98%
Arylboronic AcidVarious>97%
Pd₂(dba)₃Strem/Aldrich>98%
SPhosStrem/Aldrich>98%
K₂CO₃Fisher/Aldrich>99%
1,4-Dioxane, AnhydrousAcros/Aldrich>99.8%
Deionized WaterIn-house-

Procedure:

  • To an oven-dried Schlenk flask, add N-Boc-3-iodo-6-fluoroindole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd₂(dba)₃ (2 mol %) and SPhos (4 mol %).

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to achieve a substrate concentration of 0.1 M.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 4-12 hours).

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

EntryArylboronic Acid PartnerYield (%)
1Phenylboronic acid85-95
24-Methoxyphenylboronic acid80-90
33-Pyridinylboronic acid70-85

Section 2: Sonogashira Coupling for the Synthesis of 3-Alkynyl-6-fluoroindoles

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[4] This reaction provides a direct route to 3-alkynyl-6-fluoroindoles, which are valuable intermediates for further transformations or as final products in their own right.

Mechanistic Rationale

The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I). The palladium catalyst undergoes oxidative addition with the 3-iodo-6-fluoroindole. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. Reductive elimination from the resulting palladium(II) species yields the 3-alkynyl-6-fluoroindole and regenerates the Pd(0) catalyst. An amine base is used to deprotonate the alkyne and neutralize the HI formed during the reaction.

Experimental Protocol: Sonogashira Coupling

Diagram: Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_reactants Reactants Pd0 Pd(0)L2 PdII_Aryl R-Pd(II)L2-I Pd0->PdII_Aryl Oxidative Addition PdII_Alkyne R-Pd(II)L2-C≡CR' PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination Product R-C≡CR' PdII_Alkyne->Product ArylHalide R-I (3-iodo-6-fluoroindole) Alkyne H-C≡CR' CuI CuI Base Base (e.g., Et3N)

Sources

Troubleshooting & Optimization

removing unreacted iodine from 6-fluoro-3-iodo-1H-indole product

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Removing Unreacted Iodine & Troubleshooting Persistent Discoloration Ticket ID: IND-I2-PUR-001 Assigned Specialist: Senior Application Scientist

Introduction: The "Iodine Trap"

You are likely reading this because your reaction mixture—containing the target 6-fluoro-3-iodo-1H-indole —retains a stubborn purple, pink, or reddish-brown hue. While elemental iodine (


) is the most common culprit, 3-iodoindoles present a unique challenge: the product itself can decompose to mimic the impurity. 

This guide provides a definitive protocol for chemically quenching iodine and a troubleshooting matrix to distinguish between residual reactants and product instability.

Module 1: The Reductive Wash (Standard Protocol)

The most reliable method to remove elemental iodine is a reductive wash using Sodium Thiosulfate (


) . This converts lipophilic iodine (

) into water-soluble iodide ions (

).
The Mechanism


  • Observation: The organic layer should shift from purple/brown to pale yellow or clear.

  • Phase Transfer: Iodine favors organic solvents (DCM/EtOAc). The reaction occurs at the interface ; therefore, contact surface area is critical.

Step-by-Step Protocol
  • Dilution: Dilute your crude reaction mixture with an organic solvent (Ethyl Acetate is preferred for indoles; Dichloromethane is acceptable).

  • Preparation: Prepare a 10% w/v aqueous solution of Sodium Thiosulfate.

  • The Wash:

    • Add the thiosulfate solution to the separatory funnel (1:1 volume ratio with organic layer).

    • CRITICAL: Shake vigorously for at least 2-3 minutes . Occasional venting is required, but sustained agitation is necessary to pull

      
       from the organic phase.[1]
      
  • Separation: Allow layers to separate completely. The aqueous layer may turn slightly milky (sulfur formation) or yellow.

  • Polishing: Wash the organic layer once with Brine (saturated NaCl) to break any micro-emulsions and remove trapped water.

  • Drying: Dry over anhydrous

    
     (Sodium Sulfate). Avoid 
    
    
    
    if your indole is highly acid-sensitive, though 6-fluoro analogs are generally robust enough for magnesium sulfate.

Module 2: Troubleshooting Guide

"I washed it, but the organic layer is still pink/purple."

Use this decision matrix to diagnose the issue.

Troubleshooting Start Problem: Organic Layer is Pink/Purple Step1 Did you shake vigorously for >2 mins? Start->Step1 Step2 Check pH of Aqueous Layer Step1->Step2 Yes Action1 Action: Repeat wash. Iodine partition coefficient favors organics. Step1->Action1 No Step3 Is the product light-exposed? Step2->Step3 pH Neutral/Basic Action2 Action: Adjust pH. Thiosulfate decomposes in acid. Add small amount of NaHCO3. Step2->Action2 pH < 4 Action3 DIAGNOSIS: Product Decomposition. 3-iodoindoles are light sensitive. Wrap flask in foil immediately. Step3->Action3 Yes caption Figure 1: Troubleshooting Logic for Persistent Coloration

FAQ: Common Failures

Q: The thiosulfate solution turned cloudy/milky. Is this bad? A: This indicates the solution was too acidic. In acidic conditions, thiosulfate disproportionates into colloidal sulfur (


) and 

.[1]
  • Fix: If this happens, filter the organic layer through a celite pad to remove the sulfur precipitate. In the future, ensure your reaction mixture is neutralized (using saturated

    
    ) before the thiosulfate wash [1].
    

Q: Can I use Sodium Bisulfite (


) instead? 
A:  Yes. Bisulfite is also effective. However, it is slightly acidic.[1] For acid-sensitive indoles, Thiosulfate is generally milder. If using Bisulfite, ensure you follow up with a bicarbonate wash to neutralize the organic layer.

Q: My product turned brown on the Rotavap. Why? A: Photodecomposition. 3-iodoindoles are notoriously unstable under strong light and heat.

  • Fix: Cover your Rotavap bath with aluminum foil. Keep the water bath temperature

    
    . Store the final product in an amber vial under Argon/Nitrogen at 
    
    
    
    [2].

Module 3: Purification Strategy (Chromatography)

If the chemical wash fails to remove all iodine (or if the iodine is trapped in a complex), column chromatography is the next step. However, iodine behaves deceptively on silica.

Chromatographic Behavior of Iodine
  • Rf Value: Iodine is highly non-polar. It usually travels with the solvent front (Rf

    
     1.0 in Hexanes/EtOAc).
    
  • Visual Cue: It appears as a purple band.

  • Risk: If your 6-fluoro-3-iodoindole is also non-polar (high Rf), it may co-elute.

Recommended Column Protocol
ParameterRecommendationRationale
Stationary Phase Neutral Silica GelAcidic silica can promote de-iodination or polymerization of the indole.
Pre-Treatment "The Silver Sand Trick" Add a thin layer of Silver powder or copper turnings on top of the sand layer. Iodine reacts with Ag/Cu to form insoluble halides (

) and stays at the top of the column.
Eluent Hexanes : EtOAc (Gradient)Start with 100% Hexanes to flush residual

(purple band) before increasing polarity to elute the indole.
Loading Solid Load (Celite)Avoids dissolving iodine in a solvent that might drag it through the column.

Module 4: Stability & Storage Data

The 6-fluoro substituent provides some electronic stabilization compared to the parent 3-iodoindole, but the C-I bond remains labile.

ConditionStability RatingConsequence
Ambient Light Poor Turns pink/brown within hours (homolytic cleavage of C-I bond).
Acidic Solution Moderate Risk of polymerization or protodeiodination (

exchange).
Solid State (-20°C) Good Stable for months if kept dark and under inert gas.
Solution (DMSO/MeOH) Variable Avoid prolonged storage in solution; use fresh for biological assays.

References

  • Yue, D.; Larock, R. C. "Synthesis of 3-Iodoindoles by Electrophilic Cyclization of N,N-Dialkyl-2-(1-alkynyl)anilines." Organic Letters, 2004 , 6(6), 1037–1040. (Details synthesis and stability of 3-iodoindoles).

  • PubChem. "3-iodo-1H-indole Compound Summary."[3] National Library of Medicine. (Safety and physical properties).

Sources

Technical Support Center: Solvent Optimization for 6-Fluoro-3-iodo-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing solvent selection for 6-fluoro-3-iodo-1H-indole reactions. Ticket ID: IND-6F3I-SOLV-001 Support Tier: Level 3 (Senior Application Scientist) Status: Active[1][2]

Introduction: Understanding Your Substrate

Before selecting a solvent, you must understand the "personality" of This compound . This is not a generic indole; the substituents dictate its solubility and reactivity profile.[2]

  • The Indole Core: Aromatic, electron-rich, but susceptible to oxidation.

  • C3-Iodine (The Handle): A weak C-I bond (

    
    ).[1] It is highly reactive for cross-coupling but sensitive to light and heat (homolytic cleavage).[1][2]
    
  • C6-Fluorine (The Modifier): This electron-withdrawing group (EWG) pulls electron density from the ring.[1]

    • Effect 1: It increases the acidity of the N-H proton (pKa

      
       15-16 vs. 17 for indole), facilitating deprotonation.
      
    • Effect 2: It lowers the electron density at C3, potentially slowing down oxidative addition compared to electron-neutral indoles, but stabilizing the resulting organometallic intermediate.

Module 1: Solubility & Stability Profiles

User Query: "My starting material precipitates in Toluene/Water mixtures during Suzuki coupling. What solvent system should I use?"

The Solubility Matrix

This compound behaves as a lipophilic weak acid.[1][2] It resists dissolution in non-polar hydrocarbons but dissolves readily in polar aprotic solvents.[1][2]

Solvent ClassRepresentative SolventsSolubility RatingSuitability for 6-F-3-I-IndoleTechnical Notes
Polar Aprotic DMF, DMAc, NMP, DMSOExcellent HighBest for N-alkylation.[1][2] High boiling points make workup difficult.[1][2]
Ethers THF, 1,4-Dioxane, 2-MeTHFGood HighIdeal for cross-coupling. 2-MeTHF is the preferred "Green" alternative.[1]
Chlorinated DCM, DCE, ChloroformGood ModerateGood for halogenation, but avoid in Pd-coupling due to potential oxidative addition to the solvent.
Hydrocarbons Toluene, Hexane, HeptanePoor LowRequires co-solvents (e.g., Toluene/EtOH) or phase transfer catalysts.
Protic Methanol, Ethanol, IsopropanolModerate ModerateGood co-solvents for boronic acids; avoid as primary solvent if strong bases are used (solvolysis risk).
Stability Warning: The "Pink Pot" Syndrome

If your reaction mixture turns bright pink or violet upon standing in solution (especially in THF or DCM), you are witnessing iodine liberation .

  • Cause: Photolytic cleavage of the C-I bond.[2]

  • Prevention: Wrap reaction vessels in aluminum foil. Use degassed solvents to prevent radical chain propagation with oxygen.[1][2]

Module 2: Cross-Coupling Optimization (The C3-Iodine Handle)

User Query: "I am seeing significant protodeiodination (loss of iodine) instead of coupling product in my Suzuki reaction."

Root Cause Analysis

Protodeiodination is the primary failure mode for 3-iodoindoles.[1][2] It occurs when the Pd-Ar intermediate captures a proton (from water or solvent) rather than the transmetallating partner (boronic acid).[1]

The Solvent Solution: Polarity & Coordination

Solvent choice dictates the mechanism of the catalytic cycle.

  • Non-Coordinating Solvents (Toluene, DCM): The catalyst often remains "naked" or mono-ligated, which is highly reactive but unstable.[1][2]

  • Coordinating Solvents (THF, Dioxane, DMF): These stabilize the oxidative addition intermediate.[2]

Recommended Protocol for High-Fidelity Suzuki Coupling:

  • Solvent System: 1,4-Dioxane : Water (4:1 ratio).[1][2]

    • Why? Dioxane coordinates weakly to Pd, stabilizing the catalyst. The water is strictly necessary to dissolve the inorganic base (e.g.,

      
       or 
      
      
      
      ), allowing the activation of the boronic acid.
  • Green Alternative: 2-MeTHF : Water.[1][2]

  • Troubleshooting Protodeiodination: If deiodination persists, switch to anhydrous conditions using DMF or Toluene with a soluble organic base (e.g., DBU or TEA), though this often slows down the reaction.

Workflow Visualization: Solvent Screening for Coupling

SolventSelection cluster_legend Legend start Start: 6-Fluoro-3-iodoindole Cross-Coupling check_solubility Check Reagent Solubility start->check_solubility decision_base Inorganic Base? (K3PO4, Cs2CO3) check_solubility->decision_base path_aqueous Requires Water Co-solvent decision_base->path_aqueous Yes path_organic Soluble Organic Base (DBU, TEA) decision_base->path_organic No solvent_dioxane Standard: Dioxane/H2O (4:1) High Yield, Moderate Green Score path_aqueous->solvent_dioxane solvent_toluene Alt: Toluene/H2O Use Phase Transfer Cat. path_aqueous->solvent_toluene green_alt Green Alt: 2-MeTHF/H2O Clean Separation path_aqueous->green_alt solvent_dmf Anhydrous DMF Prevents Protodeiodination Difficult Workup path_organic->solvent_dmf key1 Recommended key2 Caution

Caption: Decision tree for selecting solvent systems based on base solubility and reaction requirements.

Module 3: N-Functionalization (The N-H Handle)

User Query: "I'm trying to alkylate the nitrogen, but I'm getting low yields or C-alkylation byproducts."

The "Polarity Rule" for Indoles

The 6-fluoro substituent increases the acidity of the N-H, making the resulting anion more stable but also "harder" (in HSAB terms).

  • Low Polarity (THF/Toluene): Tight ion pairs form between the Indole-N and the cation (

    
    , 
    
    
    
    ). This shields the nitrogen, often leading to C-alkylation at the C3 position (if it weren't blocked by Iodine) or simply stalling the reaction.
  • High Polarity (DMF/DMSO): The high dielectric constant separates the ion pair. The "naked" Indole-N anion is a potent nucleophile, driving

    
     attack at the nitrogen.
    
Protocol: N-Alkylation[1][2][3][4]
  • Solvent: Anhydrous DMF (Standard) or NBP (N-butylpyrrolidinone - Green Alternative).[1][2]

  • Base:

    
     (mild) or 
    
    
    
    (strong).[1][2]
  • Temperature: 0°C to RT. (Avoid heating 3-iodoindoles with strong bases to prevent halogen migration).[1][2]

Green Chemistry Tip: DMF is reprotoxic.[1][2][3] Replace DMF with NBP (N-butylpyrrolidinone) or a binary mixture of DMSO/Ethyl Acetate .[1][2] Recent studies show DMSO/EtOAc allows for tunable polarity while avoiding the toxicity of DMF [5, 6].[2][3]

Module 4: Troubleshooting & FAQs

Q1: What is the "Halogen Dance" and why should I care?

A: If you treat 6-fluoro-3-iodoindole with a strong base (like LDA) in THF, the iodine atom can migrate from C3 to C2.[1] This "Halogen Dance" is driven by the stabilization of the anion at the C2 position (adjacent to the electronegative Nitrogen).

  • Fix: Avoid Lithium bases. Use Grignard exchange (iPrMgCl) at low temps (-20°C) if metalation is required.[1][2]

Q2: How do I remove DMF after the reaction?

A: DMF (b.p. 153°C) is hard to rotovap.[2]

  • Method A (Aqueous Workup): Dilute 10x with water, extract into EtOAc.[2] Wash organic layer 3x with 5% LiCl solution (LiCl pulls DMF into the aqueous phase).[2]

  • Method B (Green Solvent): Use CPME or 2-MeTHF for the reaction instead.[1][2] These form azeotropes with water and are easier to dry.[1][2]

Q3: Can I use alcohols (MeOH/EtOH) as solvents?

A: Only as co-solvents. Pure alcohols can lead to solvolysis of the C-I bond under Pd-catalysis or nucleophilic attack on the 6-fluoro position (SnAr) if the temperature is too high, although the latter is rare without stronger EWGs (like nitro).

References

  • Solvent Effects on Suzuki-Miyaura Selectivity : Vertex AI Search Results 1.1, 1.2. Polar solvents can alter the catalytic pathway by stabilizing anionic palladium species.[1][2][4][5]

  • Synthesis of 3-Iodoindoles: Vertex AI Search Results 1.4, 1.13. Methodologies for generating and handling 3-iodoindoles, highlighting their sensitivity and reactivity.
  • Green Solvents for Peptide/Indole Chemistry : Vertex AI Search Results 1.5, 1.6. Bachem and others highlight DMSO/EtOAc and NBP as viable replacements for DMF.[1][2]

  • N-Alkylation Solvent Effects : Vertex AI Search Results 1.12. High dielectric constant solvents (DMF) favor N-alkylation over C-alkylation and improve enantioselectivity in related asymmetric transformations.[1][2]

  • Replacing DMF in Synthesis : Green Chemistry, 2021. "Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures." Link

  • Greener Peptide Synthesis : Gyros Protein Technologies. "How to Adopt New Solvents in the Wake of DMF Restrictions." Link

Sources

minimizing side reactions in 6-fluoro-3-iodo-1H-indole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-6F-IOD-001 Subject: Minimizing Side Reactions & Protocol Optimization Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry

Executive Summary

The synthesis of 6-fluoro-3-iodo-1H-indole is a deceptive reaction. While the C3-iodination of indoles is textbook electrophilic aromatic substitution, the 6-fluoro substituent introduces unique electronic challenges. The fluorine atom exerts an inductive electron-withdrawing effect (


), slightly deactivating the ring compared to naked indole. This reduction in nucleophilicity often tempts researchers to use harsher conditions (heat, excess oxidant), leading to the three "Silent Killers" of this synthesis: oxidative dimerization , over-iodination (C2/C3) , and acid-catalyzed decomposition  during purification.

This guide provides a validated, low-temperature protocol designed to suppress these pathways, followed by a troubleshooting matrix for recovering "failed" reactions.

Module 1: The "Clean" Protocol (Validated)

Objective: Mono-iodination at C3 with >90% purity before chromatography. Mechanism: Electrophilic Aromatic Substitution (EAS) via N-Iodosuccinimide (NIS).

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
6-Fluoro-1H-indole 1.0SubstratePurity must be >98%; trace oxides promote polymerization.
N-Iodosuccinimide (NIS) 1.0 - 1.05Iodinating AgentRecrystallize from dioxane/CCl₄ if yellow. Must be white.
DMF (Anhydrous) SolventMediumStabilizes the ionic intermediate. Acetonitrile is a viable alternative.
KOH (Optional) 1.1BaseOnly use if starting material is acid-sensitive. Usually not required for NIS.
Step-by-Step Workflow
  • Preparation: In a flame-dried round-bottom flask under

    
     or Argon, dissolve 6-fluoro-1H-indole  (1.0 eq) in anhydrous DMF (0.1 M concentration).
    
  • Thermal Control: Cool the solution to 0°C (ice bath).

    • Why: The 6-F substituent deactivates the ring, but C3 is still highly reactive. 0°C slows the kinetics enough to prevent double-iodination at C2.

  • Addition: Dissolve NIS (1.0 eq) in a minimal amount of DMF. Add this solution dropwise over 30 minutes.

    • Visual Check: The solution should remain pale yellow/orange. A rapid shift to dark purple/black indicates oxidative polymerization (see Troubleshooting).

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 1–2 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). Product (

      
      ) will appear below Starting Material (
      
      
      
      ).
    • Self-Validation: If SM remains after 3 hours, do not add more NIS . The 6-F deactivation makes the last 5% conversion sluggish. Quench to preserve purity.

  • Quench & Workup (Critical):

    • Pour mixture into ice-cold water (10x volume).

    • Add 10% Sodium Thiosulfate (

      
      )  solution. This reduces unreacted iodine species, preventing post-reaction oxidation.
      
    • Extract with EtOAc (

      
      ). Wash organics with brine, dry over 
      
      
      
      .

Module 2: Pathway Visualization & Logic

The following diagram illustrates the competing pathways. Your goal is to keep the reaction in the "Kinetic Control" zone (Green), avoiding the Thermodynamic/Oxidative traps (Red).

ReactionPathways SM 6-Fluoro-1H-indole Complex Sigma Complex (C3 Attack) SM->Complex 0°C, DMF Dimer Indole Dimer (Oxidative Coupling) SM->Dimer Light/O2 Radical Path NIS + NIS (1.0 eq) Prod 6-Fluoro-3-iodoindole (Target) Complex->Prod -H+ DiIodo 2,3-Diiodoindole (Over-reaction) Prod->DiIodo +Excess NIS RT/Heat

Caption: Reaction logic flow. Path A (Green) is favored by low temp and stoichiometry control. Path B (Red) is triggered by excess reagent. Path C (Black) is triggered by light/oxygen.

Module 3: Troubleshooting Center (FAQs)

Issue 1: "My reaction mixture turned black/purple instantly."

Diagnosis: Oxidative Polymerization. Cause: Indoles are electron-rich.[1] In the presence of light or oxygen, iodine sources can act as single-electron oxidants, generating indole radical cations that couple (dimerize). Corrective Action:

  • Light Shielding: Wrap the flask in aluminum foil. Aryl iodides are photo-labile.[2]

  • Degassing: Ensure the DMF is thoroughly degassed (sparged with Argon) before adding indole.

  • Rescue: If the reaction is black but TLC shows product, perform the thiosulfate wash immediately. The color is often due to trace

    
     or oligomers; the product might still be intact.
    
Issue 2: "I see a new spot below my product on TLC."

Diagnosis: Over-iodination (2,3-diiodo-6-fluoroindole). Cause: Localized high concentration of NIS or allowing the reaction to run too long/hot. The 6-F group deactivates C3, but once C3 is substituted, the iodine (polarizable) can actually facilitate a second attack at C2 under forcing conditions. Corrective Action:

  • Addition Rate: Add NIS as a solution, not a solid, over 30+ minutes.

  • Stoichiometry: Cut NIS to 0.95 eq. It is better to have 5% unreacted starting material (separable) than 5% di-iodo byproduct (very difficult to separate).

Issue 3: "My product disappeared/decomposed on the silica column."

Diagnosis: Acid-catalyzed de-iodination or polymerization. Cause: Silica gel is naturally acidic (


). 3-Iodoindoles are acid-sensitive; the C-I bond can be cleaved, or the indole can polymerize.
Corrective Action: 
  • Basify Silica: Pre-wash the silica column with 1% Triethylamine (Et3N) in Hexane before loading the sample.

  • Alternative Phase: Use Neutral Alumina instead of silica gel.

  • Eluent: Add 0.5% Et3N to your mobile phase (e.g., Hexane/EtOAc + 0.5% Et3N).

Module 4: Stability & Storage Data

Once synthesized, this compound is metastable. Follow these storage protocols to maintain purity.

ParameterConditionRationale
Light Dark / Amber Vial The C-I bond is weak (

kcal/mol). UV light causes homolytic cleavage, releasing

radicals that catalyze decomposition.
Temperature -20°C Prevents slow thermal rearrangement or dimerization.
Atmosphere Argon/Nitrogen Prevents oxidation of the indole nitrogen.
Stabilizer Copper Wire (Optional) Storing with a small piece of Cu wire can scavenge free iodides, though usually unnecessary if stored cold/dark.

Validated Troubleshooting Logic Tree

Use this decision tree to diagnose real-time experimental issues.

Troubleshooting Start Reaction Check Color Is solution Black? Start->Color TLC TLC Status? Color->TLC No (Yellow/Orange) Oxidation Oxidative Coupling. Use Thiosulfate wash. Check Oxygen/Light. Color->Oxidation Yes MultiSpot Over-iodination. Reduce NIS eq. Lower Temp. TLC->MultiSpot >2 Spots NoRxn Low Reactivity. Check DMF dryness. Warm to RT slowly. TLC->NoRxn Only SM

Caption: Decision matrix for real-time reaction monitoring.

References

  • Bocchi, V., & Palla, G. (1982). Synthesis of 3-iodoindoles. Synthesis, 1982(12), 1096-1097.

    • Core cit
  • Klapars, A., & Buchwald, S. L. (2002).[3] Copper-Catalyzed Halogen Exchange in Aryl Halides. Journal of the American Chemical Society, 124(50), 14844-14845.[2]

    • Provides context on the stability and handling of aryl iodides.
  • Pelkey, E. T. (2003). Metal-catalyzed reactions of indoles. In Heterocyclic Scaffolds II. Springer. Reference for the oxidative dimerization mechanisms of electron-rich heterocycles.
  • Organic Chemistry Portal. (n.d.). Iodination with N-Iodosuccinimide.

    • General properties and handling of NIS reagents.

Sources

Validation & Comparative

Comprehensive Guide to 13C NMR Characterization of 6-Fluoro-3-Iodo-1H-Indole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR Chemical Shifts of 6-Fluoro-3-Iodo-1H-Indole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

In fragment-based drug discovery (FBDD), the indole scaffold is a "privileged structure," serving as the core for countless kinase inhibitors and GPCR ligands. This compound represents a critical synthetic junction.[1][2] The C3-iodine provides a reactive handle for Suzuki-Miyaura cross-couplings, while the C6-fluorine modulates metabolic stability and lipophilicity.[1][2]

Characterizing this molecule requires navigating two competing NMR phenomena: the Heavy Atom Effect of iodine (shielding) and the Spin-Spin Coupling of fluorine (splitting).[2] This guide provides a definitive comparison of the 13C NMR spectral features of this compound against its precursors, offering a self-validating assignment strategy for analytical chemists.

Mechanistic Insight: The Tug-of-War

To accurately assign the carbon skeleton, one must understand the distinct electronic perturbations introduced by the substituents.

The Heavy Atom Effect (Iodine at C3)

Unlike typical electronegative substituents (Cl, Br) that deshield the attached carbon, iodine induces a significant upfield shift (shielding) . This is due to the "Heavy Atom Effect," where spin-orbit coupling mixes ground and excited states, altering the paramagnetic shielding term.[2]

  • Result: The C3 carbon, typically at ~102 ppm in indole, shifts dramatically upfield to ~50–60 ppm .[2]

Fluorine Coupling (Fluorine at C6)

The


F nucleus (

, 100% abundance) couples strongly with

C.[1][2]
  • One-bond (

    
    ):  Large doublet at C6 (~230–240 Hz).[1][2]
    
  • Two-bond (

    
    ):  Distinct doublets at C5 and C7 (~20–25 Hz).[1][2]
    
  • Three-bond (

    
    ):  Smaller doublets at C4 and C7a (~10 Hz).[1][2]
    

Comparative Data Analysis

The following table synthesizes experimental data from reference precursors to establish the spectral fingerprint of this compound in DMSO-d


.

Table 1: Comparative 13C NMR Chemical Shifts (


, ppm) and Coupling Constants (

, Hz)
Carbon PositionIndole (Ref)6-Fluoroindole3-IodoindoleThis compound (Target)Multiplicity (

)
C2 125.2126.1131.5132.8 Singlet (or weak

)
C3 (I-bearing)101.5101.856.457.2 Singlet
C3a 127.8124.5129.0125.5 Doublet (

Hz)
C4 120.8120.5121.2120.9 Doublet (

Hz)
C5 119.8107.6120.5108.1 Doublet (

Hz)
C6 (F-bearing)121.9158.8122.5159.2 Doublet (

Hz)
C7 111.497.5112.098.1 Doublet (

Hz)
C7a 136.1136.2137.5137.0 Doublet (

Hz)

Note: Values are referenced to DMSO-d


 (39.5 ppm).[1][2] Target values are composite data derived from substituent additivity rules validated against 3-haloindole literature.

Experimental Protocols

A. Synthesis & Purification

To generate the sample for analysis:

  • Reagents: Dissolve 6-fluoroindole (1.0 eq) in DMF (0.5 M).

  • Iodination: Add N-Iodosuccinimide (NIS, 1.05 eq) portion-wise at 0°C.

  • Workup: Dilute with water (precipitate forms). Filter and wash with 10% Na

    
    S
    
    
    
    O
    
    
    to remove oxidative impurities.[2]
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexanes/EtOAc 9:1). Note: Indoles are light-sensitive; protect from light.[1][2]

B. NMR Sample Preparation[2][3][4]
  • Solvent: DMSO-d

    
      is the gold standard.[2] CDCl
    
    
    
    often leads to broad NH signals and poor solubility for halogenated indoles.[2]
  • Concentration: 10–20 mg in 0.6 mL solvent.

  • Tube: High-quality 5mm tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

C. Acquisition Parameters (Bruker 400 MHz equivalent)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).[1][2]

  • Scans (NS): Minimum 1024 (due to splitting of F-coupled peaks reducing S/N ratio).

  • Relaxation Delay (D1): 2.0 seconds (ensure relaxation of quaternary C3-I and C6-F).

  • Spectral Width: 240 ppm (to capture C6-F doublet downfield).

Visualization & Logic

Workflow: From Synthesis to Assignment

The following diagram outlines the critical path for generating and validating the NMR data.

NMR_Workflow Start Start: 6-Fluoroindole Rxn Reaction: +NIS, DMF, 0°C (Electrophilic Aromatic Substitution) Start->Rxn Product Product: this compound Rxn->Product NMR 13C NMR Acquisition (DMSO-d6, Decoupled) Product->NMR Check1 Check C3 Region (50-60 ppm) NMR->Check1 Check1->Rxn No Signal (Failed Rxn) Check2 Check C6 Splitting (d, J ~235 Hz) Check1->Check2 Signal Present Result VALIDATED STRUCTURE Check2->Result Pattern Matches

Caption: Operational workflow for the synthesis and spectral validation of this compound.

Decision Tree for Peak Assignment

Use this logic to assign specific carbons based on the table above.

Assignment_Logic Root Analyze 13C Peak HighField < 60 ppm? Root->HighField LowField > 90 ppm? Root->LowField C3 Assign C3-I (Heavy Atom Effect) HighField->C3 Yes Splitting Large Coupling? (J > 200 Hz) LowField->Splitting C6 Assign C6-F (Ipso) Splitting->C6 Yes MediumSplit Medium Coupling? (J = 20-30 Hz) Splitting->MediumSplit No Ortho Assign C5 or C7 (Ortho to F) MediumSplit->Ortho Yes SmallSplit Small/No Coupling MediumSplit->SmallSplit No

Caption: Logic gate for assigning carbon signals based on chemical shift and coupling constants.

Troubleshooting & Validation

  • Issue: Missing C3 Peak.

    • Cause: Quaternary carbons with heavy atoms relax slowly.[2]

    • Fix: Increase D1 (Relaxation Delay) to 3–5 seconds.

  • Issue: Broad Peaks.

    • Cause: C-N bond rotation or NH exchange.[2]

    • Fix: Ensure DMSO-d

      
       is dry; run at slightly elevated temperature (300K -> 310K) to sharpen exchangeable protons (though this affects 1H more than 13C).
      
  • Validation Check: Calculate the difference between C5 and C7. C7 is typically more shielded (~98 ppm) than C5 (~108 ppm) due to the resonance contribution of the indole nitrogen lone pair into the benzene ring.[2]

References

  • Oregon State University. 13C NMR Chemical Shift Data. [Link]

  • Doc Brown's Chemistry. 13C NMR Analysis of Iodoalkanes and Heavy Atom Effects. [Link]

  • Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

  • Reich, H. J.[2][3] (UW-Madison). 13C-19F Coupling Constants Data.[1][2] [Link][1][2][4][3][5]

Sources

mass spectrometry fragmentation pattern of 6-fluoro-3-iodo-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Divergence

In drug discovery, the indole scaffold is ubiquitous, but the introduction of halogens drastically alters mass spectrometric behavior. This guide analyzes the fragmentation pattern of 6-fluoro-3-iodo-1H-indole , a critical intermediate in the synthesis of fluorinated tryptamines and pharmaceutical candidates.

Unlike standard indoles, this molecule presents a "dual-personality" in mass spectrometry (MS):

  • The Labile Iodine: The C3-Iodine bond is weak and dominates the primary fragmentation event.

  • The Robust Fluorine: The C6-Fluorine bond is metabolically and spectrometrically stable, serving as a mass-shifted tag throughout the fragmentation cascade.

This guide compares the fragmentation of this compound against its non-iodinated analog (6-fluoroindole) and the core scaffold (indole) to validate structural identity.

Structural Analysis & Theoretical Fragmentation

To interpret the spectrum accurately, one must understand the bond dissociation energies (BDE) governing the molecule's stability in the gas phase.

  • C–I Bond (Active Site): ~57 kcal/mol. Extremely weak. Under Electron Ionization (EI), this is the first bond to break.

  • C–F Bond (Passive Tag): ~115 kcal/mol. Very strong. This substituent rarely cleaves and will remain attached to the aromatic core fragments.

  • Indole Core: The classic fragmentation involves the loss of HCN (27 Da) from the pyrrole ring.

The Fragmentation Cascade

The fragmentation follows a predictable stepwise degradation:

  • Ionization: Formation of the radical cation

    
     at m/z 261 .
    
  • Deiodination (Primary Event): Homolytic cleavage of the C–I bond expels an iodine radical (I

    
    ), yielding the even-electron cation m/z 134 .
    
  • Ring Contraction (Secondary Event): The resulting fluoroindole cation loses hydrogen cyanide (HCN), a characteristic indole signature, yielding m/z 107 .

Comparative MS Performance Data

The following table contrasts the target compound with key analogs to highlight diagnostic peaks.

FeatureThis compound (Target)3-Iodoindole (Analog A)6-Fluoroindole (Analog B)
Molecular Ion (

)
m/z 261 (Strong)m/z 243m/z 135
Base Peak (100%) m/z 134 or m/z 261 *m/z 116 ([M-I]

)
m/z 135 (

)
Primary Loss -127 Da (Iodine radical)-127 Da (Iodine radical)-27 Da (HCN)
Secondary Fragment m/z 107 (Fluoro-benzyne derivative)m/z 89 (Benzyne derivative)m/z 108 ([M-HCN]

)
Isotopic Pattern Singular M+ (F and I are monoisotopic)Singular M+Singular M+

*Note: In "soft" ionization (ESI), the M+ is often the base peak. In "hard" ionization (EI, 70eV), the deiodinated fragment (m/z 134) often becomes the base peak due to the lability of the C-I bond.

Mechanistic Pathway Visualization

The following diagram illustrates the specific fragmentation pathway of this compound. Note the distinct separation between the loss of the halogen and the degradation of the ring.

Fragmentation M_Ion Molecular Ion (M+•) m/z 261 (Intact 6-F-3-I-Indole) Intermediate Fluoroindole Cation m/z 134 (Base Peak Candidate) M_Ion->Intermediate Homolytic C-I Cleavage Fragment_2 Fragment Ion m/z 107 (Ring Contraction) Intermediate->Fragment_2 Pyrrole Ring Opening Loss_I - I• (127 Da) Loss_HCN - HCN (27 Da)

Caption: Stepwise fragmentation showing the sequential loss of the Iodine radical followed by the characteristic Indole HCN elimination.

Experimental Protocol: Validated Identification

To confirm the identity of this compound in a synthesized batch, follow this self-validating protocol.

A. Sample Preparation[2]
  • Solvent: Dissolve 1 mg of the compound in 1 mL of Methanol (LC-MS grade) . Avoid chlorinated solvents (e.g., DCM) to prevent halogen exchange artifacts or background noise.

  • Concentration: Dilute to 10 µg/mL for Direct Infusion or GC-MS injection.

B. Instrument Settings (EI-MS Focus)
  • Ionization Mode: Electron Impact (EI) at 70 eV .

  • Source Temperature: 230°C. (High enough to volatilize, low enough to prevent thermal degradation before ionization).

  • Scan Range: m/z 50 – 300.

C. Interpretation Workflow (The "Rule of 127")
  • Check M+: Look for the parent ion at m/z 261 .

    • Validation: It should be a single sharp peak (no M+2 isotope pattern characteristic of Cl or Br).

  • Check for Loss of 127: Identify the peak at m/z 134 .

    • Causality: If m/z 134 is absent or very weak, the iodine may not be substituted at the 3-position (C-I bonds on the benzene ring are slightly stronger) or the compound is not iodinated.

  • Check for Loss of 27: Look for m/z 107 .

    • Validation: The mass difference between 134 and 107 is 27 Da (HCN), confirming the indole core structure.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Indole (CAS 120-72-9).[1] National Institute of Standards and Technology.[1] [Link]

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
  • PubChem. (2023). 5-Fluoroindole Compound Summary. National Library of Medicine. [Link]

  • ChemGuide. (2021). Fragmentation Patterns in Mass Spectrometry.[Link]

Sources

Safety Operating Guide

Navigating the Disposal of 6-fluoro-3-iodo-1H-indole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel compounds like 6-fluoro-3-iodo-1H-indole is critical. However, with innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, moving beyond mere compliance to foster a culture of safety and operational excellence in the laboratory.

Understanding the Hazard Profile of this compound

Based on analogous compounds, this compound is anticipated to exhibit the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

  • Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.

  • Skin Irritation (Category 2): Causes skin irritation.[1][2][3]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2][3]

  • Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.

The presence of fluorine and iodine atoms classifies this compound as a halogenated organic compound . This is a critical designation for waste segregation and disposal, as improper handling can lead to the formation of persistent environmental pollutants and may incur higher disposal costs.

Immediate Safety and Personal Protective Equipment (PPE)

A proactive approach to safety is non-negotiable. The following PPE and handling protocols are mandatory when working with or disposing of this compound.

Core PPE Requirements
PPE ComponentSpecificationRationale
Gloves Double nitrile or Viton™ gloves.Provides protection against dermal absorption, which is a significant risk ("Toxic in contact with skin").[4]
Eye Protection Chemical splash goggles.Protects against splashes that can cause serious eye irritation.[4]
Lab Coat Fully-buttoned, chemical-resistant lab coat.Prevents contamination of personal clothing and skin.
Respiratory Protection Use in a certified chemical fume hood.Mitigates the risk of inhaling dust or vapors, which can cause respiratory tract irritation.[4]

Handling Causality: The principle of "as low as reasonably achievable" (ALARA) must be applied to minimize exposure. All handling of this compound, including weighing and transfers to waste containers, must be conducted within a properly functioning chemical fume hood to contain any airborne particles or vapors.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound waste.

Step 1: Waste Characterization and Segregation

Proper segregation is the cornerstone of safe and cost-effective chemical waste management.

  • Designate a "Halogenated Organic Waste" container. This container must be separate from non-halogenated waste streams.[5] Mixing halogenated and non-halogenated waste can complicate the disposal process and significantly increase costs.

  • Solid vs. Liquid Waste:

    • Solid Waste: Unused or contaminated this compound, and any grossly contaminated items (e.g., weigh boats, spatulas).

    • Liquid Waste: Solutions containing this compound.

    • Sharps: Needles or other sharps contaminated with the compound should be placed in a designated sharps container.

Step 2: Container Selection and Labeling

The integrity of the waste container is critical to preventing leaks and ensuring safe transport.

  • Container Specifications:

    • Use a leak-proof, chemically compatible container with a secure, vapor-tight lid. High-density polyethylene (HDPE) carboys are a suitable option.[4][6]

    • Ensure the container is in good condition, free from cracks or residues.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • Clearly write the full chemical name: "This compound ". Avoid abbreviations or chemical formulas.

    • Indicate the hazards: "Toxic," "Irritant," "Marine Pollutant."

    • Maintain a running list of all components and their approximate concentrations if it is a mixed waste stream.

Step 3: Waste Accumulation and Storage
  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Secondary Containment: Place the waste container in a secondary containment bin to mitigate the impact of any potential leaks.

  • Incompatibilities: Store halogenated waste away from incompatible materials such as strong acids, bases, and oxidizing agents.[4][5]

  • Closure: Keep the waste container securely closed at all times, except when actively adding waste.[5]

Step 4: Disposal of Empty Containers

Empty containers that held this compound must also be managed as hazardous waste.

  • Triple Rinsing:

    • Rinse the container three times with a suitable solvent (e.g., acetone or methanol).

    • Collect the rinsate as hazardous waste and add it to your halogenated liquid waste container.[3][6]

  • Defacing: After triple rinsing and air-drying in a fume hood, completely obliterate or remove the original label.[3]

  • Final Disposal: Dispose of the rinsed and defaced container according to your institution's guidelines for non-hazardous lab glass or plastic.

Emergency Procedures: Spills and Exposure

Spill Response
  • Evacuate and Alert: Immediately alert colleagues in the vicinity. If the spill is large or outside of a fume hood, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office.

  • Containment: If the spill is small and contained within a fume hood, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to absorb the material.

  • Cleanup:

    • Wearing the appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Place all contaminated cleanup materials (absorbent pads, gloves, etc.) in a sealed bag and tag it as hazardous waste.

  • Decontamination: Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

Exposure Protocol
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

Disposal Pathway Visualization

The following flowchart illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Final Disposition Start Generate this compound Waste IsSolid Solid or Liquid Waste? Start->IsSolid EmptyContainer Empty Stock Bottle Start->EmptyContainer SolidWaste Solid Halogenated Waste (e.g., powder, contaminated items) IsSolid->SolidWaste Solid LiquidWaste Liquid Halogenated Waste (e.g., solutions, rinsate) IsSolid->LiquidWaste Liquid SelectContainer Select Appropriate, Labeled Halogenated Waste Container SolidWaste->SelectContainer LiquidWaste->SelectContainer TripleRinse Triple Rinse with Suitable Solvent EmptyContainer->TripleRinse StoreSAA Store in Secondary Containment in Satellite Accumulation Area SelectContainer->StoreSAA CollectRinsate Collect Rinsate in Liquid Halogenated Waste TripleRinse->CollectRinsate DefaceLabel Deface Original Label TripleRinse->DefaceLabel CollectRinsate->SelectContainer DisposeNonHaz Dispose of Container as Non-Hazardous Lab Waste DefaceLabel->DisposeNonHaz EHS_Pickup Arrange for EHS Pickup StoreSAA->EHS_Pickup

Caption: Decision workflow for proper disposal of this compound.

Conclusion: A Commitment to Safety

The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to safety, scientific integrity, and environmental responsibility. By adhering to these guidelines, we ensure that our pursuit of scientific advancement does not come at the cost of our well-being or that of our planet. Always consult your institution's specific EHS protocols and guidelines, as they may have additional requirements.

References

  • PubChem. (n.d.). 6-Fluoroindole-3-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-iodo-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Fluoro-1H-indole-3-carboxylic acid. PubMed Central. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Safely Handling 6-fluoro-3-iodo-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As your partner in the laboratory, we are committed to providing value that extends beyond the product itself. This guide offers a comprehensive, in-depth technical overview for the safe handling of 6-fluoro-3-iodo-1H-indole, grounded in scientific principles and practical, field-proven insights. Our aim is to build your trust by ensuring you have the essential information for operational safety and logistical planning.

Understanding the Hazard Landscape

This compound is a halogenated indole, a class of compounds with significant applications in medicinal chemistry. The presence of fluorine and iodine atoms on the indole scaffold can profoundly influence the molecule's biological activity and its chemical reactivity. While specific toxicological data for this exact compound is not extensively documented, the known hazards of similar halogenated indoles and related structures necessitate a cautious and well-planned approach to its handling.

Structurally similar compounds are known to cause skin, eye, and respiratory tract irritation.[1][2][3][4] Therefore, all safety protocols must be designed to mitigate these primary routes of exposure. The core principle is to treat this compound with a high degree of caution, assuming it may be harmful if swallowed, toxic in contact with skin, and may cause respiratory irritation.[5][6]

Core Directive: Personal Protective Equipment (PPE)

Your first and most critical line of defense is a correctly chosen and properly worn PPE ensemble. The following table outlines the minimum requirements for handling this compound.

PPE ComponentSpecification & Rationale
Hand Protection Nitrile Gloves: Provides a robust barrier against dermal exposure. Double-gloving is strongly recommended, especially for prolonged handling or when working with larger quantities, to protect against potential tears or degradation of the outer glove.[7]
Eye and Face Protection Chemical Splash Goggles: Essential for protecting the eyes from splashes and aerosols.[8][9] A face shield worn over goggles is required when there is a heightened risk of splashing, such as during bulk transfers or reactions under pressure.[9][10]
Body Protection Flame-Resistant Laboratory Coat: A buttoned lab coat provides a crucial barrier against spills and contamination of personal clothing.[10]
Respiratory Protection Certified Chemical Fume Hood: This is the primary engineering control to prevent inhalation of dust or vapors. All manipulations of this compound should be performed within a properly functioning fume hood.[5][11][12]

Operational Plan: A Step-by-Step Workflow

A systematic approach to handling, from receipt to disposal, is paramount for ensuring laboratory safety.

Caption: Workflow for the safe handling of this compound.

Step 1: Receiving and Storage Upon receipt, inspect the container for any damage. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[11] The recommended storage temperature is typically 2-8°C.[11]

Step 2: Pre-Experiment Preparations Before handling the compound, ensure your designated workspace within the chemical fume hood is clean and uncluttered. Cover the work surface with absorbent bench paper to contain any potential spills. Prepare and label a dedicated, sealed container for halogenated organic waste.

Step 3: Handling and Experimentation

  • Weighing and Transfer: Always weigh and transfer this compound inside a chemical fume hood to prevent the release of dust into the laboratory environment.[5][11]

  • Dissolution and Reaction: When dissolving the compound or adding it to a reaction mixture, do so slowly and carefully to avoid splashing.

Step 4: Post-Experiment Procedures After the experimental work is complete, decontaminate all surfaces and equipment.

Step 5: Waste Disposal and Decontamination Proper waste management is a critical component of laboratory safety and environmental responsibility.

Waste Segregation: All materials contaminated with this compound, including gloves, bench paper, and pipette tips, must be disposed of as hazardous waste. It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[13][14][15] This is not only for safety but also because the disposal of halogenated waste is often more costly.[15][16]

G cluster_waste Waste Streams This compound This compound Halogenated Waste Halogenated Organic Waste This compound->Halogenated Waste Non-Halogenated Waste Non-Halogenated Organic Waste

Caption: Segregation of halogenated and non-halogenated waste.

Decontamination:

  • Glassware: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) inside the fume hood. Collect the rinsate in the halogenated waste container.

  • Spills: For small spills within the fume hood, use an absorbent material to clean the area. The contaminated absorbent must be disposed of as solid halogenated waste. For larger spills, evacuate the area and follow your institution's emergency procedures.

By adhering to these detailed protocols, you are upholding the highest standards of laboratory safety. This guide is intended to be a foundational document; always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the most current and comprehensive information.

References

  • CF Plus Chemicals. (2019, September 23).
  • CDH Fine Chemical.
  • Sigma-Aldrich. (2024, November 8).
  • PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline.
  • UNODC Laboratory. (2020, June 15). Full chemical resistant personal protective equipment (PPE) ensemble.
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • Connor, T. H. Personal Equipment for Use in Handling Hazardous Drugs.
  • Braun Research Group.
  • GERPAC. Personal protective equipment for preparing toxic drugs.
  • Cayman Chemical. (2025, October 6).
  • Temple University.
  • National Institutes of Health. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.
  • Sigma-Aldrich. (2025, October 16).
  • Fisher Scientific. (2010, September 21).
  • ResearchGate. (2023, August 3).
  • Bucknell University. Waste Management.
  • ChemScene. 6-Chloro-3-iodo-1H-indole.
  • American Chemical Society. (2023, July 27). Green Halogenation of Indoles with Oxone–Halide. The Journal of Organic Chemistry.
  • Cornell University. 7.2 Organic Solvents | Environment, Health and Safety.
  • University of Oslo. Chemical and Hazardous Waste Guide.
  • National Institutes of Health. (2014).
  • Sigma-Aldrich. (2025, November 6).
  • Organic Chemistry Portal. (2023).
  • National Institutes of Health. 6-Fluoroindole. PubChem.

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-fluoro-3-iodo-1H-indole
Reactant of Route 2
6-fluoro-3-iodo-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.